Comprehensive Technical Guide on Ethyl 5-Phenylpentanoate: Physical Properties, Synthesis, and Catalytic Applications
Executive Summary Ethyl 5-phenylpentanoate (CAS: 17734-38-2) is a versatile aromatic ester widely utilized in advanced organic synthesis, medicinal chemistry, and materials science. As a stable, liquid-phase building blo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 5-phenylpentanoate (CAS: 17734-38-2) is a versatile aromatic ester widely utilized in advanced organic synthesis, medicinal chemistry, and materials science. As a stable, liquid-phase building block, it serves as an ideal substrate for exploring novel catalytic methodologies, including photoredox C–H activation and transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an authoritative overview of its physical properties, mechanistic utility, and validated experimental protocols designed for researchers and drug development professionals.
Chemical Identity & Physical Properties
Understanding the thermodynamic and physical properties of ethyl 5-phenylpentanoate is crucial for optimizing reaction conditions, particularly in high-temperature catalysis and downstream purification (e.g., fractional distillation).
Table 1: Physical and Chemical Properties of Ethyl 5-Phenylpentanoate
Property
Value
Causality / Implication
CAS Number
17734-38-2
Unique identifier for regulatory and inventory tracking[1].
Used for stoichiometric calculations in high-throughput screening[1].
Boiling Point
288.5 °C (at 760 mmHg)
High boiling point necessitates high-vacuum distillation to prevent thermal degradation during purification[1].
Density
0.99 g/cm³
Near-water density; requires careful phase separation during aqueous workups[1].
Flash Point
112.5 °C
Indicates moderate flammability; safe for standard Schlenk line operations[1].
LogP
2.96
Lipophilic nature ensures high solubility in organic solvents (e.g., toluene, DCM) and guides partition coefficients in drug design[1].
Vapour Pressure
0.00232 mmHg (at 25 °C)
Low volatility minimizes inhalation risks during benchtop handling[1].
Synthesis Methodologies & Protocols
The synthesis of ethyl 5-phenylpentanoate is typically achieved via the Fischer esterification of 5-phenylpentanoic acid. This method is highly scalable and relies on Le Chatelier's principle, using excess ethanol both as a reactant and solvent to drive the equilibrium toward the ester product.
Preparation : Charge a flame-dried round-bottom flask with 5-phenylpentanoic acid (10.0 mmol) and absolute 2 (30 mL) under an inert argon atmosphere[2].
Catalyst Addition : Cool the mixture to 0 °C using an ice bath. Slowly add concentrated sulfuric acid (10.0 mmol) dropwise. Causality: The low temperature prevents unwanted etherification of ethanol and controls the exothermic protonation of the carboxylic acid[2].
Reflux : Remove the ice bath, warm to room temperature, and equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 78 °C) for 16 hours. Causality: Extended thermal energy ensures complete conversion of the sterically unhindered acid[2].
Quench & Workup : Cool to room temperature. Concentrate the mixture in vacuo to remove excess ethanol. Dilute the residue with ethyl acetate and carefully quench with saturated aqueous NaHCO3 until CO2 evolution ceases. Causality: Neutralizing the acid catalyst prevents reverse hydrolysis during the aqueous workup.
Purification : Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. The resulting colorless to yellow oil is typically pure enough for downstream applications, though vacuum distillation can be employed for analytical purity.
Workflow for the Fischer esterification of ethyl 5-phenylpentanoate.
Advanced Applications in Catalysis
Ethyl 5-phenylpentanoate is not merely an end-product; it is a critical intermediate in advanced catalytic systems, particularly in the development of novel pharmaceuticals and complex organic architectures.
Application 1: sp3 C–H Bond Activation
Recent advancements in photoredox catalysis have utilized ethyl 5-phenylpentanoate as a substrate for evaluating sp3 C–H bond activation. In a study detailing the catalytic alkylation of ketones, ethyl 5-phenylpentanoate was subjected to ternary hybrid catalysis (using a titanium catalyst, a hydrogen atom transfer agent, and a photocatalyst under blue LED irradiation)[3].
Mechanistic Insight : The reaction successfully demonstrated intermolecular addition without generating a carbanion, highlighting the ester's stability under radical-mediated conditions. The lack of deuterium incorporation at the benzylic position in the presence of D2O validated that the mechanism proceeded via radical intermediates rather than deprotonation[3].
Application 2: Suzuki-Miyaura Cross-Coupling
The ester can also be synthesized or functionalized via transition-metal catalysis. For instance, the Suzuki-Miyaura cross-coupling of unactivated alkyl halides with 9-borabicyclo[3.3.1]nonane (9-BBN) reagents, catalyzed by a nickel(II) pincer complex ([(MeN2N)Ni-Cl]), successfully yields ethyl 5-phenylpentanoate[4].
Protocol 2: Nickel-Catalyzed Cross-Coupling
Activation : React the alkyl halide with the organoborane reagent in the presence of the [(MeN2N)Ni-Cl] catalyst.
Base Selection : Utilize sodium hydroxide or potassium tert-butoxide. Causality: Strong bases are critical for forming the reactive tetravalent 'ate' complex, which accelerates the transmetalation step[4].
Solvent & Temperature : Conduct the reaction in tert-amyl alcohol at optimized temperatures (e.g., 80 °C). Causality: This specific solvent-temperature combination facilitates transmetalation without thermally degrading the nickel pincer catalyst[4].
Photocatalytic sp3 C-H activation pathway using ethyl 5-phenylpentanoate.
Conclusion
Ethyl 5-phenylpentanoate is a highly stable, lipophilic ester with a boiling point of 288.5 °C, making it suitable for rigorous reaction conditions[1]. Its synthesis via Fischer esterification is robust and scalable[2], while its applications in photoredox C-H activation[3] and nickel-catalyzed cross-coupling[4] underscore its value in modern drug development and synthetic methodology.
Comprehensive Solubility Profile of Ethyl 5-Phenylpentanoate in Organic Solvents: A Technical Guide
Executive Summary Ethyl 5-phenylpentanoate is a versatile aromatic ester utilized extensively as a synthetic intermediate in drug development, materials science, and fragrance formulation. Understanding its thermodynamic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 5-phenylpentanoate is a versatile aromatic ester utilized extensively as a synthetic intermediate in drug development, materials science, and fragrance formulation. Understanding its thermodynamic solubility profile across various organic solvents is critical for optimizing reaction conditions, liquid-liquid extractions, and chromatographic purifications. This whitepaper provides an in-depth analysis of its solubility behavior, grounded in physicochemical properties and intermolecular forces, alongside a validated empirical protocol for solubility quantification.
Physicochemical Foundations & Structural Analysis
The solubility of ethyl 5-phenylpentanoate is dictated by its bipartite molecular architecture. The molecule consists of a highly lipophilic 5-phenylpentyl hydrocarbon chain and a moderately polar ethyl ester terminus.
Physical State : Colorless oil at standard temperature and pressure.
Causality of Solvation
According to the [2], solvation occurs when the dispersion (
δD
), polar (
δP
), and hydrogen-bonding (
δH
) forces of the solvent closely match those of the solute.
Dispersion Forces (
δD
) : The extended pentyl chain and the aromatic phenyl ring dominate the molecule's intermolecular interactions, leading to a high
δD
requirement. Solvents like toluene and hexane provide excellent matching, resulting in complete miscibility.
Polar Interactions (
δP
) : The ester carbonyl group introduces a localized dipole. Polar aprotic solvents (e.g., dichloromethane, ethyl acetate) align well with this dipole, facilitating solvation without disrupting the lipophilic tail.
Hydrogen Bonding (
δH
) : The molecule lacks hydrogen bond donors but possesses two hydrogen bond acceptors (the ester oxygens). Consequently, it exhibits high solubility in polar protic solvents (e.g., ethanol, methanol) because the solvent can donate hydrogen bonds to the ester carbonyl, while the aliphatic chain is accommodated by the solvent's organic network. Conversely, the cohesive energy of water's hydrogen-bond network is too high to be disrupted by the ester, rendering it practically insoluble in aqueous media.
Solubility Profile in Organic Solvents
Based on its[1] and structural thermodynamics, the solubility profile of ethyl 5-phenylpentanoate is summarized below.
Solvent Class
Representative Solvent
Predicted Solubility Profile
Causality / Thermodynamic Mechanism
Polar Protic
Water
Practically Insoluble (< 0.1 mg/mL)
High cohesive energy of water; solute cannot disrupt the extensive H-bond network.
Polar Protic
Ethanol / Methanol
Highly Soluble (> 100 mg/mL)
Favorable H-bond donation from the alcohol to the ester carbonyl; aliphatic chain solvation.
Polar Aprotic
Dichloromethane (DCM)
Miscible (Complete)
Strong dipole-dipole and dispersion interactions perfectly matching the solute's profile.
For precise quantitative applications (e.g., crystallization studies, reaction kinetics), empirical determination of thermodynamic solubility is required. The [3] must be modified for liquid esters, as standard filtration often fails to break micro-emulsions formed by highly lipophilic liquids.
Self-Validating Protocol: Modified Shake-Flask Method with HPLC-UV
This protocol is designed as a self-validating system to ensure data integrity and prevent false-positive solubility readings caused by kinetic suspension.
Saturation : Add an excess of ethyl 5-phenylpentanoate (e.g., 2.0 mL) to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.
Equilibration : Agitate the mixture using an orbital shaker at 200 rpm in a thermostatically controlled environment (25.0 ± 0.1 °C).
Phase Separation : Causality Note: Standard filtration often fails to break micro-emulsions formed by highly lipophilic liquid esters in polar media, leading to an overestimation of solubility. To eliminate this, centrifuge the samples at 10,000 × g for 15 minutes to force phase separation based on density differences.
Sampling & Validation : Extract 100 µL aliquots of the supernatant at 24 hours and 48 hours. Causality Note: Comparing the 24h and 48h concentrations ensures thermodynamic equilibrium has been reached, rather than a transient kinetic state. A variance of <2% between these time points validates the system.
Dilution & Analysis : Dilute the aliquot serially in the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.
Quantification : Inject 10 µL into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at 254 nm. Causality Note: The phenyl ring acts as a strong chromophore, allowing for highly sensitive UV detection without the need for derivatization. Calculate concentration against a pre-validated calibration curve.
Workflow for empirical determination of ethyl 5-phenylpentanoate solubility using HPLC-UV.
Applications in Drug Development & Organic Synthesis
Reaction Solvents : Due to its complete miscibility in aprotic solvents like THF and DCM, these solvents are ideal for enolate chemistry or Grignard additions involving the ester carbonyl.
Extraction & Purification : The high LogP makes ethyl acetate and hexane the solvents of choice for liquid-liquid extraction from aqueous reaction mixtures. In normal-phase chromatography, a gradient of hexane to ethyl acetate effectively isolates the compound, as it elutes rapidly due to its high affinity for the non-polar mobile phase.
References
PubChem Compound Summary for CID 234289, Ethyl 5-phenylpentanoate . National Center for Biotechnology Information. Available at:[Link]
Will we ever be able to accurately predict solubility? (Overview of OECD 105) . National Library of Medicine (PMC). Available at:[Link]
Comprehensive Safety and Toxicity Profile of Ethyl 5-Phenylpentanoate: A Technical Whitepaper for Drug Development
Executive Summary Ethyl 5-phenylpentanoate (CAS: 17734-38-2), also known as ethyl 5-phenylvalerate, is a critical synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs). It...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 5-phenylpentanoate (CAS: 17734-38-2), also known as ethyl 5-phenylvalerate, is a critical synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs). It serves as a foundational building block in the synthesis of 1,5-diphenylpyrazole nonnucleoside HIV-1 reverse transcriptase inhibitors[1] and in the catalytic alkylation of ketones via sp³ C–H bond activation for tertiary alcohol synthesis[2].
Because ethyl 5-phenylpentanoate is often utilized in early-stage drug discovery, establishing a rigorous, predictive safety data sheet (SDS) and toxicity profile is paramount. This whitepaper synthesizes empirical physicochemical data, predictive in silico toxicology, and extrapolated hazard assessments from its primary metabolite (5-phenylvaleric acid) to provide a comprehensive guide for researchers handling this compound[3][4].
Physicochemical Properties & Identification
Accurate physicochemical profiling is the first step in predicting a compound's pharmacokinetic behavior and environmental hazards. Ethyl 5-phenylpentanoate is a lipophilic ester that presents as a colorless to pale yellow liquid at room temperature[5][6]. Its moderate LogP value (2.96) suggests favorable lipid membrane partitioning, which is a critical parameter for predicting cellular permeability in drug design[7].
Due to the niche nature of ethyl 5-phenylpentanoate, its safety profile is heavily informed by read-across methodology, utilizing data from its parent carboxylic acid, 5-phenylvaleric acid (CAS: 2270-20-4)[3][8].
Acute Toxicity and GHS Classification
Based on structural alerts and related analogs, ethyl 5-phenylpentanoate is not classified as highly toxic upon acute exposure; however, it poses specific irritation hazards. The parent acid exhibits a murine oral LD50 of 1085 mg/kg[3]. Consequently, the ester is handled under the following predictive Globally Harmonized System (GHS) classifications:
Advanced in silico models evaluating the 5-phenylvaleric acid scaffold reveal a highly favorable safety profile for downstream pharmaceutical applications. The compound and its derivatives are predicted to be non-mutagenic (AMES test negative)[4]. Furthermore, pharmacokinetic predictions indicate that the core scaffold is neither an inhibitor nor a substrate of P-glycoprotein (P-gp), suggesting a low risk for transporter-mediated drug-drug interactions[4].
Upon systemic administration or accidental ingestion, aliphatic esters like ethyl 5-phenylpentanoate undergo rapid hydrolysis catalyzed by ubiquitous hepatic and plasma carboxylesterases (CES1 and CES2). This enzymatic cleavage yields 5-phenylvaleric acid and ethanol. Understanding this pathway is critical, as the toxicological burden shifts from the parent ester to its primary metabolites.
Fig 1. Hepatic carboxylesterase-mediated hydrolysis pathway of ethyl 5-phenylpentanoate.
Experimental Methodologies and Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological evaluation of ethyl 5-phenylpentanoate. Each protocol is designed as a self-validating system, incorporating internal controls to verify success at each stage.
Protocol 1: Synthesis of Ethyl 5-phenylpentanoate via Fischer Esterification
This method utilizes a classic acid-catalyzed Fischer esterification to convert 5-phenylpentanoic acid into its ethyl ester[5].
Step-by-Step Methodology:
Reagent Preparation: Dissolve 10.0 mmol (1.78 g) of 5-phenylpentanoic acid in 30 mL of absolute ethanol in a round-bottom flask[5].
Causality: Absolute ethanol acts as both the solvent and the reactant. Using an excess drives the equilibrium toward ester formation according to Le Chatelier's principle.
Acid Catalysis: Cool the solution to 0 °C using an ice bath. Slowly add 10.0 mmol (533 μL) of concentrated sulfuric acid (H₂SO₄) dropwise[5].
Causality: The dropwise addition at 0 °C prevents exothermic temperature spikes that could lead to the unwanted dehydration of ethanol into diethyl ether.
Reflux: Remove the ice bath, warm the mixture to room temperature, and subsequently reflux for 16 hours[5].
Workup & Neutralization: Evaporate the bulk solvent under reduced pressure. Dilute the crude residue with 50 mL of Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NH₄Cl (3 x 20 mL) and brine (20 mL)[5].
Validation Step: The NH₄Cl wash neutralizes the sulfuric acid catalyst. Testing the aqueous layer with pH paper ensures complete neutralization, validating the workup process.
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via automated flash column chromatography using a gradient of Petroleum ether/Ethyl acetate (0-20%)[5].
Validation Step: Confirm product identity and purity via ¹H NMR (CDCl₃): Look for the characteristic quartet at δ 4.12 ppm (2H) and triplet at δ 1.25 ppm (3H) corresponding to the ethyl ester group[5][6].
Protocol 2: In Vitro Caco-2 Permeability and Cytotoxicity Assay
To empirically validate the in silico permeability predictions[4], a Caco-2 transwell assay is employed.
Step-by-Step Methodology:
Monolayer Culturing: Seed human Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until fully differentiated.
Validation Step: Measure Transepithelial Electrical Resistance (TEER). A TEER value > 300 Ω·cm² validates that a tight, intact epithelial monolayer has formed.
Compound Application: Prepare a 10 μM solution of ethyl 5-phenylpentanoate in Hank's Balanced Salt Solution (HBSS) (maximum 1% DMSO to prevent solvent toxicity). Apply to the apical chamber.
Incubation & Sampling: Incubate at 37 °C with 5% CO₂. Take 50 μL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes.
Quantification: Analyze the aliquots using LC-MS/MS to calculate the apparent permeability coefficient (
Papp
).
Cytotoxicity Control: Post-assay, perform an MTT viability assay on the Caco-2 cells.
Causality: If the MTT assay shows <90% viability, the
Papp
data must be discarded, as compound-induced cellular toxicity may have artificially compromised the monolayer's barrier function, leading to false-positive permeability rates.
Fig 2. Tiered predictive and empirical toxicity screening workflow for novel esters.
Handling, Storage, and Environmental Safety
Standard laboratory precautions must be strictly adhered to when handling ethyl 5-phenylpentanoate:
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat are required to mitigate the risks of skin and eye irritation (H315, H319)[3].
Ventilation: Handle within a certified chemical fume hood to prevent inhalation of vapors, addressing the potential for respiratory irritation (H335)[8].
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, isolated from strong oxidizing agents[3][8].
Disposal: Do not discharge into drains. The compound should be dissolved in a combustible solvent and processed by a licensed chemical waste disposal facility equipped with an afterburner and scrubber[8].
protocol for synthesizing ethyl 5-phenylpentanoate from 5-phenylvaleric acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: API Synthesis, PROTAC Linker Development, and Lipid Nanoparticle (LNP) Formulation Mechanistic Rationale & Strategic...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application Areas: API Synthesis, PROTAC Linker Development, and Lipid Nanoparticle (LNP) Formulation
Mechanistic Rationale & Strategic Design
Ethyl 5-phenylpentanoate is a highly versatile aliphatic-aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex macromolecular structures[1]. The conversion of 5-phenylvaleric acid to its corresponding ethyl ester is most robustly achieved via a classic 2[2].
Because Fischer esterification is an equilibrium-driven process, achieving near-quantitative conversion requires manipulating the reaction dynamics. To bypass the need for specialized azeotropic water-removal equipment (e.g., a Dean-Stark apparatus), this protocol is designed around two thermodynamic driving forces:
Solvent as Nucleophile: Absolute ethanol is used in vast stoichiometric excess, serving as both the reaction medium and the nucleophile, driving the equilibrium forward via Le Chatelier’s principle[1].
Dual-Action Acid Catalyst: While sulfuric acid (
H2SO4
) is traditionally used in catalytic amounts, this protocol employs a full molar equivalent (1.0 eq)[2]. In this context, the acid acts dually as a proton source to activate the carbonyl carbon and as a potent dehydrating agent, sequestering the water byproduct to prevent reverse hydrolysis[2].
Process Workflow
Figure 1: Workflow for the Fischer esterification of 5-phenylvaleric acid.
Reagent Matrix & Quantitative Specifications
Reagent
MW ( g/mol )
Equivalents
Amount
Mechanistic Role
5-Phenylvaleric acid
178.23
1.0
1.78 g (10.0 mmol)
Electrophilic Substrate
Absolute Ethanol
46.07
Excess
30 mL
Nucleophile / Solvent
Sulfuric Acid (98%)
98.08
1.0
533 μL (10.0 mmol)
Catalyst / Dehydrating Agent
Sodium Bicarbonate
84.01
Excess
As needed (sat. aq.)
Quenching Agent
Ethyl Acetate
88.11
-
3 × 15 mL
Extraction Solvent
Note: This protocol is scaled for a 10.0 mmol synthesis, yielding approximately 1.79 g (87% yield) of the purified ester[2][3].
Step-by-Step Protocol
Phase 1: Reaction Initiation
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-phenylvaleric acid (1.78 g, 10.0 mmol)[2].
Suspend the carboxylic acid in absolute ethanol (30 mL).
Causality: The absence of water in the ethanol is critical; trace water will prematurely shift the equilibrium toward the starting materials.
Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C.
Phase 2: Acidification and Equilibrium Propagation
Slowly add concentrated sulfuric acid (98%, 533 μL, 10.0 mmol) dropwise to the cooled solution[2].
Causality: The solvation of
H2SO4
in ethanol is highly exothermic. Cooling the reaction prevents localized boiling and suppresses the acid-catalyzed dehydration of ethanol into diethyl ether, a common side reaction.
Remove the ice bath, attach a reflux condenser, and warm the reaction mixture to room temperature.
Heat the mixture to reflux (approx. 78 °C) and stir vigorously for 16 hours [2].
Phase 3: Quench and Phase Separation
After 16 hours, remove the flask from the heat source and allow it to cool completely to room temperature.
Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the excess ethanol.
Causality: Removing the ethanol prevents it from acting as a miscible co-solvent during the extraction phase, which would otherwise pull the newly formed ester into the aqueous layer and severely reduce the isolated yield.
Dilute the resulting concentrated residue with ethyl acetate (15 mL) and transfer the mixture to a separatory funnel.
Wash the organic layer with saturated aqueous sodium bicarbonate (
NaHCO3
, 3 × 5 mL)[4].
Causality: The weak base neutralizes the sulfuric acid and deprotonates any unreacted 5-phenylvaleric acid. This converts the starting material into a water-soluble sodium salt, effectively partitioning it into the aqueous layer and away from the product.
Wash the organic layer with brine (10 mL) to remove residual water and break any micro-emulsions.
Phase 4: Isolation and Purification
Dry the combined organic phase over anhydrous sodium sulfate (
Na2SO4
)[4]. Filter the drying agent.
Evaporate the solvent under reduced pressure to yield the crude product.
Purify the crude mixture via silica gel column chromatography, eluting with an isocratic or gradient flow of 0–5% ethyl acetate in hexanes [4].
Concentrate the product fractions to afford ethyl 5-phenylpentanoate as a colorless to pale yellow oil (Expected yield: ~87%)[3][4].
Analytical Validation
To ensure the self-validating integrity of the protocol, the isolated product must be characterized. The following Nuclear Magnetic Resonance (NMR) spectroscopic data serves as the benchmark for pure ethyl 5-phenylpentanoate[3][4].
Analytical Method
Expected Signals / Chemical Shifts (δ)
Structural Assignment
¹H NMR (300 MHz,
CDCl3
)
7.31–7.24 (m, 2H), 7.21–7.14 (m, 3H)
Aromatic protons (Phenyl ring)
4.12 (q, J = 7.1 Hz, 2H)
-
O−CH2
(Ethyl ester group)
2.67–2.59 (m, 2H)
-
CH2
(Benzylic position)
2.36–2.29 (m, 2H)
-
CH2
(Alpha to carbonyl)
1.74–1.59 (m, 4H)
-
CH2−CH2
(Aliphatic chain backbone)
1.25 (t, J = 7.1 Hz, 3H)
-
CH3
(Ethyl ester group)
¹³C NMR (75 MHz,
CDCl3
)
173.8
Carbonyl carbon (C=O)
142.3, 128.5, 125.9
Aromatic carbons
60.4
-
O−CH2
carbon
35.7, 34.4, 31.1, 24.8
Aliphatic chain carbons
14.4
-
CH3
carbon
Troubleshooting & Optimization
Observation
Mechanistic Cause
Optimization / Solution
Low Product Yield (<60%)
Incomplete conversion due to water accumulation driving reverse hydrolysis.
Ensure ethanol is strictly absolute (anhydrous). Verify that a full 1.0 eq of
H2SO4
was added to act as a dehydrating agent.
Formation of Diethyl Ether
Acid-catalyzed dehydration of ethanol occurring at elevated temperatures during initiation.
Ensure
H2SO4
is added strictly at 0 °C and allowed to mix thoroughly before heating to reflux.
Product Contaminated with Starting Material
Incomplete neutralization during the aqueous workup phase.
Ensure the aqueous phase reaches pH > 8 during
NaHCO3
washes to fully partition the unreacted carboxylic acid into the aqueous layer.
References
Shrestha, B., & Giri, R. (2015). Copper-catalyzed arylation of alkyl halides with arylaluminum reagents. Beilstein Journal of Organic Chemistry.[4]
University of Regensburg. (2019). Photocatalytic two-electron processes as alternatives to Barbier/Grignard-type reactions. Publikationsserver der Universität Regensburg.[2]
Royal Society of Chemistry. Table of Contents - Rsc.org (Supporting Information).[3]
Google Patents. (2012). WO2012168458A1 - Zwitterionic compounds useful as catalysts for esterification reactions and processes for their production.[1]
Application of Ethyl 5-Phenylpentanoate in Pharmaceutical Intermediate Synthesis: A Comprehensive Guide
Ethyl 5-phenylpentanoate is a highly versatile, bifunctional organic scaffold that has become a cornerstone in modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis. By combining a lipophilic ph...
Author: BenchChem Technical Support Team. Date: April 2026
Ethyl 5-phenylpentanoate is a highly versatile, bifunctional organic scaffold that has become a cornerstone in modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis. By combining a lipophilic phenyl ring with a chemically stable yet modifiable ethyl ester handle, this molecule serves as a critical building block for designing drugs that require deep-pocket enzyme binding and precise spatial orientation.
This application note provides an in-depth technical exploration of the mechanistic rationale, synthetic pathways, and validated protocols for utilizing ethyl 5-phenylpentanoate in drug discovery.
Mechanistic Rationale in Drug Design
The structural geometry of the 5-phenylpentyl chain is not arbitrary; it is a "privileged" pharmacophore used to target specific hydrophobic protein domains.
Matrix Metalloproteinase (MMP) Inhibitors
Matrix metalloproteinases, particularly MMP-11, are heavily implicated in tumor tissue remodeling and cancer cell survival. The development of selective MMP inhibitors (such as the phosphinic peptide RXP03) relies on exploiting the enzyme's deep S1' hydrophobic pocket. Ethyl 5-phenylpentanoate derivatives, specifically ethyl 2-methylene-5-phenylpentanoate, undergo a Michael-type addition to form phosphinic pseudo-tripeptides. The 5-phenylpentyl moiety acts as a perfect steric and hydrophobic match for the S1' pocket, driving the inhibitor's high selectivity and potency[1].
TRP Channel Modulators
Transient Receptor Potential (TRP) channels (TRPV1, TRPM8, and TRPA1) are primary targets for novel analgesics and sensory modulators. High-throughput screening has identified that
β,γ
-diamino esters derived from the 5-phenylpentanoate scaffold act as potent antagonists. The lipophilic tail anchors the molecule within the transmembrane domain of the channel, effectively blocking agonist-induced calcium influx[2].
Pharmacological targeting of MMPs and TRP channels using the 5-phenylpentyl scaffold.
Synthetic Pathways and Downstream Functionalization
While the classical route to ethyl 5-phenylpentanoate involves the Fischer esterification of 5-phenylpentanoic acid, modern catalytic methods allow for its assembly via C-C bond formation. Once synthesized, the scaffold is typically functionalized at the benzylic position to create a reactive electrophile for API assembly.
Pathway A: Assembly via Suzuki-Miyaura Cross-Coupling
Ethyl 5-phenylpentanoate can be synthesized via the cross-coupling of unactivated alkyl halides with phenylboronic acid. This approach is highly valuable when building the carbon chain from smaller, functionalized precursors. The use of specific additives, such as bis[2-(dimethyl-amino)ethyl] ether (OTMEDA) and sodium iodide, is critical to stabilize the catalytic intermediate and facilitate the coupling of unactivated
sp3
carbons[3].
Pathway B: Benzylic Activation via Wohl-Ziegler Bromination
To utilize the scaffold for nucleophilic substitution, the benzylic carbon must be activated. The Wohl-Ziegler bromination utilizes N-Bromosuccinimide (NBS) as a bromine radical source and 2,2'-Azobis(isobutyronitrile) (AIBN) as an initiator. The reaction is highly regioselective because the intermediate benzylic radical is resonance-stabilized by the adjacent phenyl ring[4]. The ethyl ester group is crucial here; it protects the carboxylic terminus from unwanted decarboxylation or radical side-reactions while ensuring high solubility in halogenated or polar aprotic solvents.
Synthetic workflow of ethyl 5-phenylpentanoate into key pharmaceutical APIs.
Quantitative Data: Optimization of Cross-Coupling
The synthesis of the ethyl 5-phenylpentanoate scaffold via Suzuki-Miyaura coupling requires precise tuning of the base and counterions. The table below summarizes the optimization parameters demonstrating the necessity of OTMEDA and anionic halides for maximizing yield[3].
Table 1: Reaction Optimization for Alkyl-Aryl Suzuki Cross-Coupling
Magnesium acts as a Lewis acid to activate the boronic acid.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each operational step is provided to ensure scientific integrity and reproducibility.
Protocol A: Synthesis of Ethyl 5-phenylpentanoate via Suzuki-Miyaura Coupling
Objective: Construct the core scaffold from ethyl 5-bromopentanoate and phenylboronic acid.
Preparation of the Catalytic System: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with a Nickel pincer complex (or standard Pd catalyst, 5 mol%), phenylboronic acid (1.5 eq), and KOtBu (2.0 eq). Rationale: An inert atmosphere is mandatory to prevent the oxidative degradation of the active metal catalyst.
Addition of Additives: Add OTMEDA (3.0 eq) and NaI (0.5 eq) to the flask. Rationale: OTMEDA chelates the potassium ion, generating a more reactive "naked" tert-butoxide anion. NaI undergoes Finkelstein-type halogen exchange with the alkyl bromide, generating a more reactive alkyl iodide intermediate in situ[3].
Substrate Addition: Dissolve ethyl 5-bromopentanoate (1.0 eq) in anhydrous 1,4-dioxane and transfer it to the reaction mixture.
Reaction Execution: Seal the flask, remove it from the glovebox, and stir at 80°C for 16 hours.
Workup & Validation: Quench the reaction with saturated aqueous
NH4Cl
to neutralize the base. Extract with ethyl acetate (3x). Dry the organic layer over
Na2SO4
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc). Validation: The product should present as a yellow oil.
1H
NMR (
CDCl3
) will show a characteristic triplet at
δ
4.15 ppm (ester
CH2
) and a multiplet at
δ
7.16–7.35 ppm (phenyl ring)[3].
Objective: Convert ethyl 5-phenylpentanoate into ethyl 5-bromo-5-phenylpentanoate for downstream API synthesis.
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 5-phenylpentanoate (1.0 eq) in anhydrous acetonitrile (or 1,2-dichlorobenzene). Rationale: Acetonitrile is chosen over traditional carbon tetrachloride (
CCl4
) to comply with modern green chemistry standards while maintaining radical stability[4].
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and 2,2'-Azobis(isobutyronitrile) (AIBN, 0.05 eq). Rationale: A slight excess of NBS ensures complete conversion. AIBN acts as the thermal radical initiator.
Thermal Initiation: Heat the mixture to reflux (~80°C) with vigorous stirring for 2-4 hours. Rationale: AIBN decomposes at ~65-85°C, releasing nitrogen gas and generating two cyanoisopropyl radicals that abstract bromine from NBS to initiate the chain reaction[4].
Monitoring & Workup: Monitor via TLC (Hexane/EtOAc 9:1). Once the starting material is consumed, cool the mixture to 0°C. Rationale: Cooling precipitates succinimide (the byproduct of NBS), which can be easily removed by vacuum filtration.
Purification: Wash the filtrate with saturated aqueous
NaHCO3
to neutralize residual HBr, dry over
MgSO4
, and concentrate under reduced pressure.
Radical chain mechanism for the benzylic bromination of ethyl 5-phenylpentanoate.
References
Thieme Chemistry. "Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex." Thieme Connect. Available at: [Link][3]
RSC Advances. "Medicinal chemistry efforts initiated from a HTS of synthetic intermediates resulted in the discovery of new selective hits for TRPV1, TRPM8 and TRPA1 blockade." Royal Society of Chemistry. Available at: [Link][2]
National Center for Biotechnology Information (PMC). "Novel glycosyl prodrug of RXP03 as MMP-11 prodrug: design, synthesis and virtual screening." NIH. Available at:[Link][1]
Application Note: High-Yield Reduction of Ethyl 5-Phenylpentanoate to 5-Phenyl-1-pentanol via Lithium Aluminum Hydride
Executive Summary & Strategic Overview The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis and drug development. Converting ethyl 5-phenylpentanoate to 5-phenyl-1-pentanol req...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Overview
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis and drug development. Converting ethyl 5-phenylpentanoate to 5-phenyl-1-pentanol requires a potent nucleophilic hydride source. While milder reagents like sodium borohydride (NaBH₄) excel at reducing aldehydes and ketones, they lack the nucleophilicity required to attack the less electrophilic ester carbonyl[1].
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. The highly polarized Al–H bond delivers a powerful nucleophilic hydride, while the Lewis acidic lithium ion (Li⁺) coordinates to the carbonyl oxygen, significantly increasing its electrophilicity[1]. This application note details a highly robust, self-validating protocol for this reduction, prioritizing safety, mechanistic causality, and optimal yield.
Mechanistic Causality: The "Why" Behind the Reaction
Understanding the reaction mechanism is critical for troubleshooting and scaling. The reduction of an ester by LiAlH₄ is not a single-step process; it is a cascade driven by the relative electrophilicity of the intermediates[2].
First Hydride Transfer: The nucleophilic hydride (H⁻) from AlH₄⁻ attacks the ester carbonyl, forming a tetrahedral alkoxy-aluminum intermediate[1].
Elimination: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to generate 5-phenylpentanal (an aldehyde)[2].
Instantaneous Second Transfer: Aldehydes are vastly more electrophilic than esters. Consequently, the reaction cannot be halted at the aldehyde stage. A second hydride transfer occurs instantaneously, reducing the transient aldehyde to a stable aluminum alkoxide resting state[1][2].
Hydrolysis: The final primary alcohol is liberated only upon the introduction of an aqueous quench, which breaks the strong Al–O bonds[3].
Mechanistic & Operational Workflow
Caption: Mechanistic and operational workflow for the LiAlH4 reduction of ethyl 5-phenylpentanoate.
Materials, Stoichiometry, and Safety
LiAlH₄ is highly pyrophoric and reacts violently with moisture to produce explosive hydrogen gas[4]. All glassware must be flame-dried, and reactions must be conducted under an inert atmosphere (Argon or N₂).
While theoretically, 1.0 mole of ester requires only 0.5 moles of LiAlH₄ (as one LiAlH₄ molecule provides four hydrides), a practical stoichiometry of 1.0 equivalent is used to compensate for adventitious moisture and ensure rapid, complete reduction[4].
Table 1: Reaction Stoichiometry & Reagents
Reagent
MW ( g/mol )
Equivalents
Mass / Volume
Function
Ethyl 5-phenylpentanoate
206.28
1.0
2.06 g (10.0 mmol)
Substrate
Lithium Aluminum Hydride
37.95
1.0
0.38 g (10.0 mmol)
Reducing Agent
Tetrahydrofuran (Anhydrous)
72.11
-
20 mL + 10 mL
Solvent
Distilled Water
18.02
-
0.38 mL + 1.14 mL
Fieser Quench
15% NaOH (aq)
40.00
-
0.38 mL
Fieser Quench
Experimental Protocol: A Self-Validating System
Phase 1: Setup and Addition
Preparation of the Hydride Suspension: In a flame-dried, argon-purged 100 mL two-neck round-bottom flask, suspend 0.38 g of LiAlH₄ in 20 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
Causality: LiAlH₄ is largely insoluble in THF but forms a highly reactive suspension. Cooling the system mitigates the exothermic nature of the upcoming hydride transfer[4].
Substrate Addition: Dissolve 2.06 g of ethyl 5-phenylpentanoate in 10 mL of anhydrous THF. Transfer this to an addition funnel and add dropwise to the LiAlH₄ suspension over 15 minutes.
Causality: Dropwise addition controls the rate of heat generation, preventing solvent boil-off and thermal runaway[3].
Phase 2: Reaction Propagation
Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2–4 hours.
Monitoring: Monitor the reaction via TLC (80:20 Hexanes:EtOAc). The starting ester will be consumed, replaced by a highly polar intermediate (the alkoxide) which resolves to the product upon a micro-workup.
Phase 3: The Fieser Quench (Self-Validating Safety Step)
Direct addition of water to aluminum alkoxides forms a gelatinous aluminum hydroxide emulsion (Al(OH)₃) that traps the product and is nearly impossible to filter. The Fieser Workup is the industry-standard solution[3].
Sequential Quench: Cool the flask back to 0 °C and dilute with 20 mL of diethyl ether to reduce viscosity. Vigorously stir and sequentially add the following based on
x
grams of LiAlH₄ used (
x=0.38
):
Add 0.38 mL of distilled H₂O dropwise. (Caution: Vigorous H₂ evolution).
Add 0.38 mL of 15% aqueous NaOH .
Add 1.14 mL of distilled H₂O .
Self-Validation: Remove the ice bath and stir at room temperature for 15 minutes.
Validation Cue: Initially, the mixture will turn into a thick, gray slurry. Upon adding the final water portion and stirring, the slurry will transform into a stark white, granular precipitate (Sodium aluminate, NaAlO₂). If the salts remain gray or gelatinous, the quench is incomplete or the stoichiometry was flawed[3].
Phase 4: Isolation
Drying & Filtration: Add a scoop of anhydrous MgSO₄ and stir for 15 minutes to scavenge residual water. Filter the mixture through a pad of Celite over a coarse sintered glass funnel[4]. Wash the filter cake thoroughly with diethyl ether (3 × 15 mL).
Concentration: Concentrate the filtrate under reduced pressure to yield the target compound.
Application Note: Ethyl 5-Phenylpentanoate as a Precursor in Grignard Reactions for Tertiary Alcohol Synthesis
Executive Summary Ethyl 5-phenylpentanoate (CAS: 17734-38-2) is a versatile building block in organic synthesis and drug development[1]. Structurally, it features a flexible aliphatic chain terminating in a lipophilic, U...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 5-phenylpentanoate (CAS: 17734-38-2) is a versatile building block in organic synthesis and drug development[1]. Structurally, it features a flexible aliphatic chain terminating in a lipophilic, UV-active phenyl ring, making it an ideal precursor for synthesizing complex tertiary alcohols, lipophilic linkers, and active pharmaceutical ingredient (API) intermediates. This application note details the mechanistic rationale, experimental design, and validated protocols for utilizing ethyl 5-phenylpentanoate in Grignard (organomagnesium) addition reactions.
Mechanistic Rationale: The Double Addition Phenomenon
When subjecting an ester like ethyl 5-phenylpentanoate to a Grignard reagent, the reaction intrinsically proceeds via a "double addition" mechanism to yield a tertiary alcohol[2]. Understanding this pathway is critical for controlling reaction stoichiometry and predicting product profiles.
First Nucleophilic Attack: The nucleophilic carbanion from the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of the ester, pushing the
π
-electrons onto the oxygen to form a tetrahedral alkoxide intermediate[3].
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl
π
-bond and expelling the ethoxide leaving group. This generates a transient ketone intermediate[3].
Second Nucleophilic Attack: Ketones are inherently more electrophilic (and less sterically hindered) than their parent esters. Consequently, the newly formed ketone reacts almost instantaneously with a second equivalent of the Grignard reagent[3]. It is practically impossible to halt the reaction at the ketone stage; attempting a 1:1 stoichiometry will simply yield a 50/50 mixture of unreacted starting ester and the tertiary alcohol product[3].
Protonation: The resulting stable tertiary alkoxide salt is quenched via an acidic aqueous workup to yield the final tertiary alcohol[2].
Reaction mechanism of double Grignard addition to ethyl 5-phenylpentanoate.
Experimental Design & Causality (E-E-A-T)
To ensure a self-validating and robust protocol, several critical experimental parameters must be strictly controlled:
Strictly Anhydrous Conditions: Grignard reagents are extremely strong bases (corresponding to carbanions with pKa values >45) and will react violently and preferentially with any protic source, including atmospheric moisture, to form alkanes[4]. All glassware must be flame-dried or oven-dried, and reactions must be conducted under an inert argon or nitrogen atmosphere.
Solvent Selection: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) must be used. The lone electron pairs on the ether oxygens coordinate with the electron-deficient magnesium atom, stabilizing the Grignard reagent in solution[4].
Stoichiometric Excess: Because two equivalents of the Grignard reagent are consumed per molecule of ester, a minimum of 2.2 to 2.5 equivalents is utilized to drive the reaction to completion and account for any incidental quenching by trace moisture[3].
Acidic Workup Rationale: The reaction produces basic magnesium salts. Quenching with a dilute acid (e.g., 1M HCl or saturated NH₄Cl) serves two purposes: it protonates the tertiary alkoxide to form the desired alcohol, and it converts the insoluble magnesium salts into water-soluble magnesium halides, preventing the formation of intractable emulsions during liquid-liquid extraction[5].
Step-by-Step Protocol: Synthesis of 2-Methyl-6-phenylhexan-2-ol
This protocol describes the double addition of methylmagnesium bromide (MeMgBr) to ethyl 5-phenylpentanoate.
Methylmagnesium bromide (3.0 M solution in diethyl ether)
Anhydrous Diethyl Ether (Et₂O)
Saturated aqueous Ammonium Chloride (NH₄Cl) or 1M HCl
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Preparation: To an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet, add 20 mL of anhydrous Et₂O.
Substrate Addition: Inject 2.06 g (10.0 mmol) of ethyl 5-phenylpentanoate into the flask. Stir to ensure a homogeneous solution.
Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: The initial nucleophilic attack is highly exothermic; cooling prevents solvent boil-off and minimizes side reactions.
Grignard Addition: Transfer 8.33 mL (25.0 mmol, 2.5 eq.) of the 3.0 M MeMgBr solution into the addition funnel. Add the Grignard reagent dropwise over 15–20 minutes.
Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for an additional 2 hours.
In-Process Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The UV-active starting ester (Rf ~0.6) should completely disappear, replaced by a more polar, UV-active tertiary alcohol spot (Rf ~0.3).
Quenching: Cool the flask back to 0 °C. Slowly and carefully add 15 mL of saturated aqueous NH₄Cl dropwise to quench the excess Grignard reagent. Caution: Vigorous bubbling (methane gas evolution) will occur.
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3 × 20 mL).
Washing & Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic phase over anhydrous Na₂SO₄[4].
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-methyl-6-phenylhexan-2-ol. Purify via flash column chromatography if necessary.
Quantitative Data Presentation
The versatility of ethyl 5-phenylpentanoate allows for the generation of various structurally diverse tertiary alcohols depending on the Grignard reagent utilized. Below is a summary of expected outcomes based on standard operating conditions.
Grignard Reagent
Equivalents
Reaction Temp
Expected Product
Typical Isolated Yield (%)
Methylmagnesium bromide (MeMgBr)
2.5
0 °C to RT
2-Methyl-6-phenylhexan-2-ol
85 - 92%
Ethylmagnesium bromide (EtMgBr)
2.5
0 °C to RT
3-Ethyl-7-phenylheptan-3-ol
80 - 88%
Phenylmagnesium bromide (PhMgBr)
2.5
0 °C to Reflux
1,1,5-Triphenylpentan-1-ol
75 - 82%
Isopropylmagnesium chloride (iPrMgCl)
3.0
0 °C to Reflux
2,4-Dimethyl-3-(4-phenylbutyl)pentan-3-ol
55 - 65%*
*Note: Bulky Grignard reagents like isopropylmagnesium chloride often result in lower yields due to steric hindrance during the second nucleophilic attack, sometimes leading to competitive enolization of the intermediate ketone if alpha-protons are present.
Troubleshooting & Optimization
Incomplete Conversion (Presence of Starting Material): Usually indicates that the Grignard reagent was degraded by moisture prior to use. Ensure all reagents are titrated or freshly purchased, and strictly adhere to Schlenk line techniques for anhydrous environments.
Formation of 50/50 Mixture: If TLC indicates a roughly equal mixture of starting ester and product, exactly 1.0 equivalent of Grignard reagent was likely added[3]. Always ensure >2.0 equivalents are used.
Stubborn Emulsions during Workup: If the layers do not separate cleanly in the separatory funnel, the basic magnesium salts have not been fully neutralized. Add a small volume of 1M HCl to the separatory funnel and swirl gently until the aqueous layer clarifies[5].
The Versatile Applications of Ethyl 5-Phenylpentanoate in Flavor and Fragrance Formulations
An In-Depth Technical Guide for Researchers and Product Developers Ethyl 5-phenylpentanoate, a unique aromatic ester, presents a compelling profile for innovative flavor and fragrance formulations. This document serves a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers and Product Developers
Ethyl 5-phenylpentanoate, a unique aromatic ester, presents a compelling profile for innovative flavor and fragrance formulations. This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering insights into its sensory characteristics, application protocols, and stability considerations. By understanding the nuances of this ingredient, formulators can unlock its potential to create distinctive and appealing consumer products.
Physicochemical and Organoleptic Properties
Ethyl 5-phenylpentanoate (CAS No. 17734-38-2), also known as ethyl 5-phenylvalerate, is an ester that combines a linear alkyl chain with a terminal phenyl group. This structure contributes to its characteristic aroma and flavor, which can be described as a complex blend of fruity, waxy, and subtle floral notes.
Table 1: Physicochemical Properties of Ethyl 5-Phenylpentanoate [1]
Property
Value
Molecular Formula
C₁₃H₁₈O₂
Molecular Weight
206.28 g/mol
Appearance
Colorless to pale yellow liquid
Odor Profile
Fruity, waxy, with honey and rose undertones
Flavor Profile
Sweet, fruity, with hints of tropical and berry notes
Boiling Point
Approximately 285-287 °C at 760 mmHg
Solubility
Soluble in ethanol and most organic solvents; insoluble in water.
The presence of the phenyl group imparts a sophisticated, slightly balsamic and rosy depth to the typical fruity character of an ethyl ester.[2] This makes it a versatile ingredient capable of bridging fruity and floral accords in a fragrance or adding a unique twist to a flavor profile.
Applications in Fragrance Formulations
The unique olfactory profile of ethyl 5-phenylpentanoate makes it a valuable modifier in a variety of fragrance types. Its ability to add a waxy, fruity-rose character can enhance and round out floral bouquets, particularly those featuring rose, jasmine, and other white florals.
Recommended Use Levels
The concentration of ethyl 5-phenylpentanoate in a fragrance concentrate will depend on the desired effect and the other components of the formulation. As a general guideline, the following concentrations can be considered:
Fine Fragrances (Eau de Parfum, Eau de Toilette): 0.1% to 2%
Personal Care Products (Lotions, Creams, Shampoos): 0.05% to 1%
Household Products (Cleaners, Air Fresheners): 0.02% to 0.5%
It is crucial to evaluate the performance of ethyl 5-phenylpentanoate in the specific product base, as interactions with other ingredients can influence its volatility and perceived odor.
Synergistic Blending
Ethyl 5-phenylpentanoate can be effectively blended with other fragrance materials to achieve unique and complex accords. For instance:
With Floral Notes: It can enhance the natural, dewy quality of rose and peony scents.
With Fruity Notes: It can add a sophisticated, less "candy-like" dimension to berry and tropical fruit accords.
With Woody and Amber Notes: It can provide a subtle, sweet lift to heavier base notes.
Applications in Flavor Formulations
In the flavor industry, ethyl 5-phenylpentanoate can be used to impart a sweet, fruity character with unique nuances. Its profile can be particularly useful in creating complex fruit flavors, such as berry, cherry, and tropical blends.
Recommended Use Levels
The use of ethyl 5-phenylpentanoate in food and beverage products should be carefully evaluated to ensure a balanced and pleasant taste profile. Suggested starting concentrations are:
Beverages (Carbonated and Non-carbonated): 1 to 10 ppm
Confectionery (Hard and Soft Candies, Gums): 5 to 25 ppm
Baked Goods: 10 to 50 ppm
Dairy Products (Yogurts, Ice Creams): 5 to 20 ppm
Flavor Enhancement
Beyond its own characteristic flavor, ethyl 5-phenylpentanoate can act as a flavor enhancer, modifying and improving the perception of other flavor components. For example, it can round out the sharpness of some fruit acids or add a juicy, ripe quality to a synthetic fruit flavor.
Stability and Formulation Considerations
Esters, including ethyl 5-phenylpentanoate, can be susceptible to hydrolysis, particularly in aqueous formulations with a high or low pH.[3] This can lead to the formation of the corresponding alcohol (ethanol) and carboxylic acid (5-phenylpentanoic acid), potentially altering the flavor or fragrance profile.
Key factors influencing stability include:
pH: Stability is generally greatest in the neutral pH range (around 6-8).
Temperature: Elevated temperatures can accelerate hydrolysis.
Presence of Water: The rate of hydrolysis is dependent on the water content of the formulation.
Enzymes: In some food products, enzymes may catalyze the breakdown of esters.
To ensure product integrity, it is essential to conduct stability testing under conditions that mimic the expected storage and use of the final product.
Protocols for Evaluation and Quality Control
Sensory Evaluation Protocol
A trained sensory panel is essential for evaluating the performance of ethyl 5-phenylpentanoate in a formulation. A triangle test can be used to determine if a perceptible difference exists between a control sample and a sample containing the ester.
Workflow for a Triangle Test:
Caption: Workflow for an Accelerated Stability Study.
It is recommended to also conduct real-time stability studies to confirm the predictions from the accelerated testing.
Safety and Regulatory Information
As of the date of this publication, specific FEMA GRAS or IFRA listings for ethyl 5-phenylpentanoate were not readily available in the public domain. It is the responsibility of the formulator to ensure compliance with all relevant national and international regulations regarding the use of flavor and fragrance ingredients. This includes conducting a thorough safety assessment and adhering to the guidelines of organizations such as the Flavor and Extract Manufacturers Association (FEMA) and the International Fragrance Association (IFRA).
[4][5]
Conclusion
Ethyl 5-phenylpentanoate is a versatile aromatic ester with a unique sensory profile that offers exciting possibilities for flavor and fragrance creation. Its complex fruity, waxy, and floral characteristics can be leveraged to add sophistication and novelty to a wide range of consumer products. By carefully considering its application levels, stability, and regulatory requirements, formulators can successfully incorporate this ingredient to develop innovative and appealing products.
References
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PubChem. (n.d.). Ethyl 5-phenylpentanoate. Retrieved from [Link]
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PubMed. (2006). Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects. Retrieved from [Link]
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Application Note: Chemoselective Catalytic Hydrogenation of Ethyl 5-Phenylpentanoate
Executive Summary & Mechanistic Rationale In pharmaceutical development and fine chemical synthesis, achieving absolute chemoselectivity during catalytic hydrogenation is a persistent challenge. Ethyl 5-phenylpentanoate...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In pharmaceutical development and fine chemical synthesis, achieving absolute chemoselectivity during catalytic hydrogenation is a persistent challenge. Ethyl 5-phenylpentanoate serves as a rigorous benchmark substrate in catalytic development due to its dual reducible moieties: an unactivated aromatic ring and an aliphatic ester[1].
Depending on the target active pharmaceutical ingredient (API) or intermediate, a process chemist must selectively reduce one functional group while leaving the other completely intact. This application note details two divergent, self-validating protocols:
Pathway A (Arene Saturation): Heterogeneous hydrogenation using Rhodium on Carbon (Rh/C) to yield ethyl 5-cyclohexylpentanoate .
Pathway B (Ester Reduction): Homogeneous hydrogenation using the pincer-ligated Ru-MACHO catalyst to yield 5-phenyl-1-pentanol .
Causality in Catalyst Selection
Why Rh/C for Arene Reduction? While Palladium on Carbon (Pd/C) is a standard workhorse, it often requires high pressures for arene reduction and is notorious for triggering ester hydrogenolysis. Rhodium on carbon (Rh/C) is highly effective for the hydrogenation of aromatic rings under relatively mild conditions (50–80 °C) without inducing ester cleavage[2][3]. The reaction proceeds via an inner-sphere mechanism where the flat arene adsorbs onto the metal surface.
Why Ru-MACHO for Ester Reduction? Traditional ester reduction requires harsh heterogeneous catalysts (e.g., Copper-Chromite) at extreme pressures (>150 bar). Conversely, the homogeneous selectively reduces the ester moiety to a primary alcohol via a metal-ligand cooperative outer-sphere mechanism[4]. Because the substrate does not need to directly coordinate to the metal center, the unactivated
π
-system of the phenyl ring remains completely untouched[5].
Pathway Visualization
Divergent chemoselective hydrogenation pathways for ethyl 5-phenylpentanoate.
Comparative Data Analysis
The following table summarizes the quantitative operational parameters and expected outcomes for both protocols, providing a quick-reference guide for process scaling.
Objective: Complete saturation of the phenyl ring to yield ethyl 5-cyclohexylpentanoate.
Materials:
Ethyl 5-phenylpentanoate (10.0 mmol, 2.06 g)
5% Rh/C (5 mol% Rh loading)
Anhydrous Ethanol (20 mL)
Hydrogen gas (UHP grade)
Step-by-Step Methodology:
Reactor Preparation: In a 50 mL high-pressure stainless-steel autoclave equipped with a magnetic stirrer, add ethyl 5-phenylpentanoate and anhydrous ethanol.
Catalyst Charging: Carefully add the 5% Rh/C catalyst. Expert Insight: Dry Rh/C can be highly pyrophoric. Always add the catalyst under a blanket of argon, or pre-wet the catalyst with a small amount of solvent before introducing it to the main reaction mixture.
Atmosphere Exchange: Seal the autoclave. Purge the vessel with argon gas (pressurize to 5 bar, then vent) three times to remove atmospheric oxygen. Follow this by purging with H₂ gas three times. This step is critical to prevent explosive H₂/O₂ mixtures and to avoid catalyst poisoning.
Hydrogenation: Pressurize the reactor to 10 bar with H₂. Heat the reaction mixture to 60 °C while stirring vigorously (800 rpm) to overcome gas-liquid mass transfer limitations[2].
Monitoring: Maintain conditions for 12 hours. The reaction is self-validating when the pressure drop ceases, indicating complete hydrogen consumption (3 equivalents of H₂ per mole of substrate).
Workup & Isolation: Cool the reactor to room temperature and safely vent the residual H₂. Filter the crude mixture through a tightly packed pad of Celite to remove the Rh/C. Do not let the filter cake dry out in the air. Wash the pad with excess ethanol. Concentrate the filtrate under reduced pressure to afford ethyl 5-cyclohexylpentanoate in quantitative yield (>95%). Validation via ¹H NMR will show the disappearance of aromatic protons (7.1–7.3 ppm) and the appearance of broad multiplet signals (0.8–1.7 ppm) corresponding to the cyclohexyl ring.
Glovebox Preparation: Due to the air-sensitivity of the active catalyst, preparation must occur inside an argon-filled glovebox. Charge a glass-lined autoclave vessel with ethyl 5-phenylpentanoate, Ru-MACHO, and KOtBu. Expert Insight: The KOtBu base is strictly required. It deprotonates the Ru-MACHO precatalyst, driving the elimination of HCl to generate the active, coordinatively unsaturated amido-ruthenium species[4][5].
Solvent Addition: Add anhydrous, thoroughly degassed THF to the mixture.
Sealing & Purging: Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure hydrogen manifold. Purge the connection lines carefully before opening the reactor valve.
Hydrogenation: Pressurize the reactor to 50 bar with H₂. Heat the system to 100 °C with vigorous stirring (1000 rpm).
Monitoring: Allow the reaction to proceed for 16 hours. The outer-sphere mechanism ensures the arene remains unreduced, making the reaction highly chemoselective.
Workup & Isolation: Cool the reactor to room temperature and slowly vent the H₂ gas. Quench the reaction mixture with a saturated aqueous solution of NH₄Cl (5 mL) to neutralize the strong base and deactivate the catalyst.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation or short-path silica gel chromatography to afford 5-phenyl-1-pentanol. Validation via ¹H NMR will confirm the retention of the aromatic protons (7.1–7.3 ppm) and the shift of the oxygen-bearing methylene protons to ~3.6 ppm.
References
Title: Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation
Source: CCS Chemistry
URL: [Link]
Title: Asymmetric Full Saturation of Vinylarenes with Cooperative Homogeneous and Heterogeneous Rhodium Catalysis
Source: Journal of the American Chemical Society
URL: [Link]
Title: Synthesis of ruthenium complexes and their catalytic applications: A review
Source: Arabian Journal of Chemistry
URL: [Link]
Title: Catalyst Kinetics and Stability in Homogeneous Alcohol Acceptorless Dehydrogenation
Source: IntechOpen
URL: [Link]
Title: Hydrogenation of aromatic compounds in which at least one hydroxyl group is bonded to an aromatic ring (US5942645A)
Technical Support Center: Optimizing Catalyst Turnover Frequency for Ethyl 5-Phenylpentanoate Synthesis
Welcome to the technical support center for the synthesis of ethyl 5-phenylpentanoate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficienc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of ethyl 5-phenylpentanoate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency of their catalytic reactions. Here, we delve into the nuances of improving catalyst turnover frequency (TOF), a critical metric for catalytic activity, defined as the number of substrate molecules converted to product per active site per unit of time.[1][2] A higher TOF signifies a more efficient catalyst, leading to faster reactions and potentially lower costs.[2] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
Troubleshooting Guide
This section is structured to help you diagnose and resolve common issues that can lead to suboptimal catalyst performance and low turnover frequency during the synthesis of ethyl 5-phenylpentanoate.
Q1: My reaction has stalled, resulting in a low yield and poor TOF. What is the most likely cause?
A low yield in Fischer esterification, a common method for synthesizing ethyl 5-phenylpentanoate, is often due to the reaction reaching equilibrium.[3] This is a reversible reaction where a carboxylic acid and an alcohol form an ester and water.[3][4] To drive the reaction towards the product and improve your yield, you can apply Le Châtelier's principle by either using a large excess of one of the reactants or by removing a product as it forms.[3][5]
Recommendations:
Increase Reactant Concentration: Using a significant excess of the alcohol is a common strategy to shift the equilibrium towards the ester product.[3][5] In some cases, the alcohol can even be used as the reaction solvent.[3]
Water Removal: The continuous removal of water, a byproduct of the reaction, is another effective method to drive the equilibrium forward.[5] This can be achieved using a Dean-Stark apparatus, which co-distills water with a solvent like toluene and traps it, preventing the reverse reaction.[5]
Q2: I'm observing a gradual decrease in catalytic activity over time. What could be causing this deactivation?
A gradual loss of catalyst activity often points towards fouling, coking, or sintering.[6]
Fouling/Coking: This involves the deposition of heavy, carbonaceous materials on the catalyst's surface or within its pores, which blocks access to the active sites.[6] These deposits can arise from the polymerization of reactants, products, or impurities, especially at elevated temperatures.[6]
Sintering: At high reaction temperatures, the small, active crystallites of the catalyst can merge into larger, less active particles, leading to a reduction in the active surface area.[6]
Troubleshooting Steps:
Catalyst Characterization: Analyze the spent catalyst using techniques like BET surface area analysis to check for a decrease in surface area and porosity, which can indicate fouling or sintering.[6]
Reaction Temperature Optimization: While higher temperatures can increase the reaction rate, excessively high temperatures can promote side reactions and catalyst deactivation.[3] It's crucial to find the optimal temperature that balances reaction rate and catalyst stability.
Q3: My catalyst's performance has dropped suddenly. What is the likely culprit?
A sudden drop in catalytic activity is often indicative of poisoning.[6] This occurs when impurities in the feedstock or byproducts of the reaction strongly adsorb to the active sites, rendering them inactive.[6]
Common Poisons in Esterification Include:
Sulfur and nitrogen-containing organic compounds.[6]
Water can also act as a deactivating agent for some solid acid catalysts by competing with the reactants for active sites.[6]
Preventative Measures:
Feedstock Purification: Ensure the purity of your starting materials (5-phenylpentanoic acid and ethanol) to minimize potential poisons.
Catalyst Regeneration: Depending on the nature of the poison and the catalyst, regeneration may be possible. For example, a catalyst deactivated by coking can sometimes be regenerated by a controlled burn-off of the carbonaceous deposits.[6]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of catalyst turnover frequency for ethyl 5-phenylpentanoate synthesis.
Q1: What is Turnover Frequency (TOF) and why is it important?
Turnover frequency (TOF) is a measure of a catalyst's intrinsic activity, representing the number of molecules of reactant converted to product per active site per unit of time.[1][2][7] It is a crucial metric for comparing the efficiency of different catalysts under similar conditions.[2] A higher TOF indicates a more active catalyst, which can lead to faster reaction rates and more efficient processes.[1]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for this synthesis?
The choice between a homogeneous and a heterogeneous catalyst depends on several factors, including reaction conditions, desired selectivity, and ease of separation.[8][9][10][11]
Supported metal oxides (e.g., iron oxide nanoparticles), ion-exchange resins[4][14]
For industrial applications, heterogeneous catalysts are often preferred due to their ease of separation and reusability, contributing to a more sustainable process.[4]
Q3: What are some examples of catalysts used for esterification reactions?
A variety of catalysts can be used for esterification, including:
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) are commonly used.[12][13]
Heterogeneous Acid Catalysts: These include ion-exchange resins (like Amberlyst-15), zeolites, and supported acids on materials like silica or metal-organic frameworks (MOFs).[4][12][14] Supported iron oxide nanoparticles have also shown to be efficient and recoverable catalysts for the esterification of various carboxylic acids.[14]
Enzymatic Catalysts: Lipases can be used for the synthesis of esters, often under milder reaction conditions.[15][16]
Q4: How can I optimize reaction conditions to maximize TOF?
Optimizing reaction conditions is a multi-faceted process that involves a systematic approach.[17][18][19]
Key Parameters to Optimize:
Temperature: Increasing the reaction temperature generally increases the reaction rate, but can also lead to catalyst deactivation or unwanted side reactions.[3][17]
Catalyst Loading: The amount of catalyst used can impact the reaction rate. However, an excessive amount may not lead to a proportional increase in yield and can complicate product purification.[17][20]
Reactant Molar Ratio: As discussed in the troubleshooting section, using an excess of one reactant can drive the equilibrium towards the product.[3][5]
Solvent: The choice of solvent can influence catalyst activity and stability. In some cases, solvent-free conditions can be advantageous.[14][16]
A factorial design of experiments can be a powerful tool to systematically study the effects of these parameters and their interactions to find the optimal conditions for maximizing the turnover frequency.[16]
Experimental Protocol: A General Procedure for Fischer Esterification
This protocol provides a general guideline for the synthesis of ethyl 5-phenylpentanoate via Fischer esterification.
Materials:
5-phenylpentanoic acid
Ethanol (in excess, can also serve as the solvent)
Acid catalyst (e.g., concentrated sulfuric acid, or a solid acid catalyst like Amberlyst-15)
Anhydrous solvent (e.g., toluene, if using a Dean-Stark trap)
Round-bottom flask
Reflux condenser
Dean-Stark trap (optional)
Stirring apparatus
Heating mantle
Procedure:
Setup: Assemble the reaction apparatus (round-bottom flask, reflux condenser, and optional Dean-Stark trap).
Reagents: Add the 5-phenylpentanoic acid and ethanol to the round-bottom flask. If using a Dean-Stark trap, add the anhydrous solvent.
Catalyst: Carefully add the acid catalyst to the reaction mixture while stirring.
Reaction: Heat the mixture to reflux and continue for several hours. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).[3]
Workup: Once the reaction is complete, cool the mixture to room temperature. If a homogeneous acid catalyst was used, it will need to be neutralized (e.g., with a sodium bicarbonate solution). If a heterogeneous catalyst was used, it can be removed by filtration.
Purification: The crude ethyl 5-phenylpentanoate can be purified by extraction and subsequent distillation or column chromatography.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting low catalyst turnover frequency.
Caption: A flowchart for troubleshooting low catalyst turnover frequency.
References
Technical Support Center: Catalyst Deactivation in Esterific
Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate - ResearchGate. [Link]
Synthesis of Ethyl 3-oxo-5-phenylpentanoate - PrepChem.com. [Link]
Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction | Request PDF - ResearchGate. [Link]
Turnover frequency: Physical Chemistry II Study Guide |... - Fiveable. [Link]
Turnover frequency: Inorganic Chemistry II Study Guide |... - Fiveable. [Link]
Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production - MDPI. [Link]
Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst - PMC. [Link]
Understanding Catalyst Turnover Metrics | PDF - Scribd. [Link]
(PDF) Comparison between Homogeneous and Heterogeneous Esterification Reactions for Biodiesel Production using Reactive Distillation - ResearchGate. [Link]
solvent selection for high-purity extraction of ethyl 5-phenylpentanoate
Title: Technical Support Center: High-Purity Extraction of Ethyl 5-Phenylpentanoate Mechanistic Overview of the Extraction Challenge Ethyl 5-phenylpentanoate is typically synthesized via the acid-catalyzed Fischer esteri...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: High-Purity Extraction of Ethyl 5-Phenylpentanoate
Mechanistic Overview of the Extraction Challenge
Ethyl 5-phenylpentanoate is typically synthesized via the acid-catalyzed Fischer esterification of 5-phenylpentanoic acid with ethanol[1]. The crude reaction mixture contains the target ester, unreacted carboxylic acid, residual ethanol, water, and the acid catalyst (e.g.,
). The critical challenge in downstream processing is selecting a solvent system that maximizes the partition coefficient (
) for the hydrophobic ester while completely rejecting the polar and ionizable impurities[2].
Solvent Candidate Quantitative Matrix
Selecting the optimal solvent requires balancing thermodynamic solubility, phase separation kinetics, and pharmaceutical regulatory compliance[3]. Below is a comparative matrix of common extraction solvents evaluated for this specific workflow.
Note: While ethyl acetate is frequently cited in general literature for this extraction[1], its higher polarity (ε = 6.02) can lead to the co-extraction of unreacted 5-phenylpentanoic acid if the aqueous phase is not strictly maintained at a basic pH.
Process Visualization
The following diagram illustrates the logical flow of the liquid-liquid extraction process, highlighting the phase distribution of the chemical species.
Fig 1. Liquid-liquid extraction workflow for ethyl 5-phenylpentanoate isolation.
Self-Validating Extraction Protocol
To ensure high purity, this protocol uses a built-in validation feedback loop. We recommend Heptane (or a Hexane/EtOAc 9:1 mixture) over pure Ethyl Acetate for pharmaceutical applications to minimize acid carryover and comply with ICH Class 3 limits[4].
Step 1: Quenching and Ionization
Action: Cool the crude reaction mixture to 0 °C. Slowly add saturated aqueous
until
effervescence completely ceases.
Causality: The weak base neutralizes the
catalyst and deprotonates the unreacted 5-phenylpentanoic acid (
), converting it into a highly water-soluble sodium salt.
Validation Check: Dip a glass rod into the aqueous layer and spot on pH paper. The extraction must not proceed until the pH is strictly
.
Step 2: Selective Partitioning
Action: Transfer the quenched mixture to a separatory funnel. Add the chosen extraction solvent (e.g., Heptane) at a 1:1 volume ratio to the aqueous phase. Invert gently and vent the stopcock.
Causality: The non-polar solvent selectively dissolves the hydrophobic ethyl 5-phenylpentanoate. Gentle inversion prevents the formation of stable emulsions, which are common when residual ethanol acts as a surfactant.
Validation Check: Allow the layers to separate. The organic layer should be the top layer. Run a quick TLC (Thin Layer Chromatography) of the top layer (Eluent: 9:1 Hexane:EtOAc). You should see a single high-
spot (ester) and no baseline spot (acid).
Step 3: Osmotic Washing (Brine)
Action: Drain the lower aqueous phase. Wash the retained organic phase with saturated aqueous
(brine).
Causality: Brine increases the ionic strength of the aqueous phase, which forces any dissolved trace organic compounds into the organic layer (salting-out effect) and pulls dissolved water out of the organic layer via osmotic pressure[2].
Step 4: Desiccation and Isolation
Action: Collect the organic phase in an Erlenmeyer flask. Add anhydrous
until the powder flows freely like sand (indicating all water is absorbed). Filter and concentrate under reduced pressure.
Causality: Removing trace water before rotary evaporation prevents the reverse hydrolysis of the ester back into the acid during heating.
Troubleshooting Guides & FAQs
Q1: My final product is contaminated with unreacted 5-phenylpentanoic acid. How did it bypass the extraction?A: This is a classic selectivity failure. It occurs for two reasons:
Insufficient Quenching: If the aqueous phase pH was
, the acid remained protonated and lipophilic, allowing it to partition into the organic solvent.
Overly Polar Solvent: If you used 100% Ethyl Acetate or Dichloromethane, the solvent's higher dielectric constant allows it to co-extract partially protonated acids[2].
Fix: Redissolve your impure product in Heptane, wash again with fresh saturated
(ensure pH > 8), and re-evaporate.
Q2: A thick emulsion formed between the organic and aqueous layers. How do I break it?A: Emulsions in this specific synthesis are usually caused by residual ethanol from the Fischer esterification acting as a co-solvent, reducing the interfacial tension between the water and the organic solvent.
Fix: Do not shake vigorously; invert gently. To break an existing emulsion, add more brine (to increase aqueous density and ionic strength) or filter the entire biphasic mixture through a pad of Celite to remove microscopic insoluble salts stabilizing the emulsion boundary.
Q3: Why should I transition from Hexane to Heptane for this extraction in a drug development setting?A: Regulatory compliance. Hexane is classified as an ICH Class 2 solvent due to its neurotoxicity (metabolized to 2,5-hexanedione) and is strictly limited to 290 ppm in final pharmaceutical APIs[4]. Heptane provides nearly identical thermodynamic extraction efficiency (Hildebrand solubility parameter) but is an ICH Class 3 solvent, permitting up to 5000 ppm[4], drastically reducing the time and energy required for final solvent purging.
Q4: My yield is lower than expected, but the purity is >99%. Where is the product loss occurring?A: Product is likely being left in the aqueous phase. A single extraction with a large volume of solvent is thermodynamically less efficient than multiple extractions with smaller volumes.
Fix: Instead of extracting once with 60 mL of solvent, perform three sequential extractions with 20 mL. This leverages the partition coefficient (
) multiple times, pushing the theoretical recovery from ~85% to >98%.
References
Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 4
5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech.2
Green Solvent Selection Guide for Biobased Organic Acid Recovery. ACS Publications. 3
Table of Contents (Supplementary Information for Ethyl-5-phenylpentanoate synthesis). Royal Society of Chemistry. 1
A Comparative Guide to Acid Catalysts for the Esterification of Ethyl 5-Phenylpentanoate
Introduction & Mechanistic Overview Ethyl 5-phenylpentanoate is a critical intermediate in the1[1] and fine chemicals[2]. The standard synthetic route involves the Fischer esterification of 5-phenylpentanoic acid with et...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
Ethyl 5-phenylpentanoate is a critical intermediate in the1[1] and fine chemicals[2]. The standard synthetic route involves the Fischer esterification of 5-phenylpentanoic acid with ethanol. While the overall transformation is a fundamental organic reaction, the selection of the acid catalyst dictates the reaction kinetics, the complexity of the downstream workup, and the environmental footprint of the process.
Fischer esterification is an equilibrium-driven nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of 5-phenylpentanoic acid, dramatically increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by ethanol to form a tetrahedral intermediate, which subsequently collapses to release water and the target ester. Because the reaction is reversible,3[3].
Workflow of Fischer esterification mechanism and catalyst intervention.
Catalyst Comparison & Performance Data
When scaling the synthesis of ethyl 5-phenylpentanoate, chemists typically evaluate three classes of acid catalysts:
Homogeneous Inorganic (Sulfuric Acid,
H2SO4
) : Acts as both a potent proton source and a dehydrating agent. It drives rapid conversion but requires a tedious aqueous neutralization workup that generates significant solvent waste[3][4].
Homogeneous Organic (p-Toluenesulfonic Acid, p-TsOH) : A milder, organic-soluble solid acid. It is typically used in conjunction with a Dean-Stark apparatus and a co-solvent (like toluene) to azeotropically remove water. It causes fewer side reactions than
H2SO4
but still requires aqueous washing.
Heterogeneous Solid Acid (Amberlyst-15) : A macroporous styrene-divinylbenzene copolymer functionalized with sulfonic acid groups. It provides localized high acidity without dissolving into the reaction mixture. This5[5][6].
Quantitative Performance Summary
Catalyst
Typical Loading
Temp (°C)
Time (h)
Yield (%)
Workup Complexity
Reusability
H2SO4
5–10 mol%
78 (Reflux)
2–4
88–92
High (Neutralization/Extraction)
None
p-TsOH
5–10 mol%
110 (Toluene)
4–6
90–94
Moderate (Aqueous Washing)
Low
Amberlyst-15
10–15 wt%
78 (Reflux)
6–8
85–89
Low (Simple Filtration)
High (>5 cycles)
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. In-process checks (like TLC) and specific isolation rationales guarantee that the final product is free from unreacted starting materials.
Protocol A:
H2SO4
-Catalyzed Synthesis (High-Throughput / Small Scale)
This method is ideal for rapid, small-scale generation of ethyl 5-phenylpentanoate where reaction speed is prioritized over sustainability.
Reaction Setup : In a 100 mL round-bottom flask, dissolve 5.0 g (28.0 mmol) of 5-phenylpentanoic acid in 25 mL of anhydrous ethanol.
Causality: Utilizing 4[4], overwhelming the reverse hydrolysis reaction according to Le Chatelier’s principle.
Catalyst Addition : Slowly add 0.15 mL of concentrated
H2SO4
dropwise while stirring.
Causality: The protonation step is highly exothermic. Slow addition prevents localized boiling and suppresses the acid-catalyzed dehydration of ethanol into diethyl ether.
Reflux & Monitoring : Attach a reflux condenser and heat the mixture to 78°C for 3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) mobile phase.
Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier of the tetrahedral intermediate. The reaction is complete when the lower-Rf carboxylic acid spot disappears.
Quenching & Extraction : Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol. Dilute the resulting residue with 50 mL of dichloromethane (DCM) and wash with saturated aqueous
NaHCO3
(3 x 20 mL).
Causality: The
NaHCO3
wash serves a dual self-validating purpose: it neutralizes the
H2SO4
catalyst and deprotonates any unreacted 5-phenylpentanoic acid, pulling it into the aqueous layer as a water-soluble sodium salt. This guarantees the organic layer contains only the target ester.
Isolation : Wash the organic layer with brine, dry over anhydrous
MgSO4
, filter, and evaporate the solvent to yield pure ethyl 5-phenylpentanoate.
For process chemists and drug development professionals,6[6].
Catalyst Preparation : Wash 0.75 g (15 wt%) of Amberlyst-15 resin with anhydrous ethanol and dry under vacuum at 60°C for 2 hours.
Causality: Pre-washing swells the resin and removes trapped moisture from the macroporous structure, maximizing the accessibility of the internal sulfonic acid sites.
Reaction Setup : Combine 5.0 g of 5-phenylpentanoic acid, 25 mL of anhydrous ethanol, and the dried Amberlyst-15 in a flask equipped with a Soxhlet extractor containing 3Å molecular sieves.
Reflux with Desiccant : Heat the mixture to reflux for 7 hours.
Causality: Because Amberlyst-15 has slightly lower catalytic activity than free
H2SO4
, routing the condensate through molecular sieves continuously traps the generated water. This physically drives the equilibrium to completion without requiring harsh temperatures.
Workup & Catalyst Recovery : Cool the mixture to room temperature and filter the solution through a coarse fritted funnel to remove the Amberlyst-15 beads. Wash the beads with 10 mL of fresh ethanol.
Causality: The heterogeneous nature of the catalyst means the reaction is instantly "quenched" upon filtration. This eliminates the need for basic aqueous extraction, preventing emulsion formation and product loss.
Isolation : Concentrate the filtrate under reduced pressure to obtain the ester. The recovered Amberlyst-15 resin can be dried and reused for subsequent batches with minimal loss in catalytic activity[6].
Conclusion
While homogeneous catalysts like
H2SO4
provide rapid reaction kinetics for the esterification of 5-phenylpentanoic acid, their reliance on intensive aqueous workups limits their utility in sustainable, large-scale manufacturing. Conversely, Amberlyst-15 presents a highly efficient, self-validating alternative. By leveraging localized solid-state acidity and continuous water removal, it delivers comparable yields while drastically reducing solvent waste and enabling catalyst recycling—making it the optimal choice for modern pharmaceutical development.
Comprehensive Purity Assessment of Ethyl 5-Phenylpentanoate: HPLC Validation and Orthogonal Comparisons
Ethyl 5-phenylpentanoate is a versatile ester utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and fine fragrances. Because trace impurities—such as unreacted 5-phenylpenta...
Author: BenchChem Technical Support Team. Date: April 2026
Ethyl 5-phenylpentanoate is a versatile ester utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and fine fragrances. Because trace impurities—such as unreacted 5-phenylpentanoic acid, homologous esters, or oxidation byproducts—can drastically alter downstream reaction yields or organoleptic profiles, rigorous purity determination is paramount.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) against alternative analytical techniques, detailing a self-validating, ICH Q2(R2)-compliant protocol for establishing the absolute purity of ethyl 5-phenylpentanoate.
The Causality of Analytical Selection: HPLC vs. GC vs. qNMR
While ethyl 5-phenylpentanoate is sufficiently volatile for Gas Chromatography (GC), HPLC remains the gold standard for comprehensive impurity profiling in pharmaceutical contexts. Selecting the right analytical tool requires understanding the physical chemistry of the analyte and its potential contaminants.
GC-FID (Gas Chromatography-Flame Ionization Detection): Excellent for separating volatile homologous impurities (e.g., methyl or propyl esters) due to boiling point differences. However, it often fails to detect non-volatile degradation products, inorganic salts, or thermally labile intermediates.
1H-qNMR (Quantitative NMR): Provides a primary, orthogonal measurement of absolute purity without requiring a reference standard for every impurity . Because it relies on the fundamental physics of nuclear spin, it is highly accurate but lacks the sensitivity (LOD/LOQ) to detect trace-level impurities (<0.1%).
HPLC-UV/MS: Bridges the gap between volatility and sensitivity. By utilizing a reversed-phase system, HPLC leverages both the hydrophobicity of the pentanoate chain and the
π−π
interactions of the phenyl ring to separate structurally similar, non-volatile impurities that GC and qNMR miss.
Table 1: Quantitative Comparison of Purity Determination Methods
Parameter
HPLC-UV
GC-FID
1H-qNMR
Primary Mechanism
Polarity / Hydrophobicity
Volatility / Boiling Point
Nuclear Spin / Resonance
LOD / LOQ
~0.05 µg/mL / 0.15 µg/mL
~0.1 µg/mL / 0.5 µg/mL
~0.5 mg/mL / 1.5 mg/mL
Reference Standard
Required for each impurity
Required for each impurity
Internal Standard only
Non-Volatile Detection
Excellent
Poor
Excellent (if soluble)
Analysis Time
15 - 30 mins
5 - 15 mins
5 - 10 mins
Best For
Trace impurity profiling
Volatile homologue screening
Absolute mass fraction
The Orthogonal Purity Workflow
To establish a self-validating system, modern laboratories employ an orthogonal approach, cross-referencing HPLC relative area percent data with qNMR absolute quantitation .
Orthogonal workflow integrating HPLC, qNMR, and GC for comprehensive purity assessment.
HPLC Method Development: Mechanistic Choices
Before validation, the chromatographic conditions must be rationally designed to exploit the specific structural features of ethyl 5-phenylpentanoate.
Column Selection: A Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm) is preferred over a standard C18. Causality: The phenyl phase provides alternative selectivity via
π−π
interactions with the aromatic ring of the analyte. This is critical for resolving positional isomers of phenyl-substituted impurities that co-elute on purely hydrophobic C18 phases.
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.05% Trifluoroacetic acid (TFA) . Causality: TFA acts as an ion-pairing agent and suppresses the ionization of residual acidic impurities (like 5-phenylpentanoic acid). Keeping these impurities in their neutral state ensures sharp, symmetrical peaks and prevents peak tailing caused by secondary interactions with free silanols on the stationary phase.
Detection Wavelength:210 nm and 254 nm . Causality: The ester carbonyl and aliphatic chain lack strong chromophores, but the phenyl ring exhibits strong
π−π
transitions at 210 nm (for maximum sensitivity) and weaker, but highly selective, fine structure bands around 254 nm.
Step-by-Step ICH Q2(R2) Validation Protocol
A self-validating protocol must align with the ICH Q2(R2) guidelines . The following step-by-step methodology ensures the HPLC assay is fit-for-purpose across its lifecycle.
Step 1: Specificity & Forced Degradation
Objective: Prove the method can definitively separate ethyl 5-phenylpentanoate from its degradation products.
Acidic/Basic Stress: Treat 1.0 mg/mL sample aliquots with 1N HCl and 1N NaOH for 24 hours at room temperature. Causality: Basic hydrolysis specifically cleaves the ester bond, generating 5-phenylpentanoic acid and ethanol. If the HPLC method cannot resolve the acid from the parent ester (Resolution
Rs>2.0
), it fails specificity.
Oxidative/Thermal Stress: Treat aliquots with 3%
H2O2
and heat at 80°C for 24 hours.
Analysis: Inject all stressed samples. Verify peak purity of the main peak using a Photodiode Array (PDA) detector to ensure no degradants co-elute with the target analyte.
Step 2: Linearity & Range
Objective: Demonstrate that the UV response is directly proportional to the analyte concentration.
Prepare a stock solution of ethyl 5-phenylpentanoate (1.0 mg/mL in Acetonitrile).
Perform serial dilutions to create a 6-point calibration curve ranging from the LOQ (e.g., 0.05%) to 120% of the target working concentration.
Acceptance Criteria: The correlation coefficient (
R2
) must be
≥0.999
, and the y-intercept should be
≤2.0%
of the target concentration response.
Step 3: Accuracy (Recovery via Spiking)
Objective: Ensure matrix effects do not skew quantitation.
Prepare a sample matrix of pure ethyl 5-phenylpentanoate.
Spike known amounts of synthesized impurities (e.g., 5-phenylpentanoic acid) into the matrix at 50%, 100%, and 150% of the specification limit (typically 0.10%).
Calculate the percentage recovery. Causality: Matrix effects can suppress or enhance UV absorbance. Spiking directly into the ester matrix validates that the high concentration of the main peak does not interfere with trace impurity quantitation. (Acceptance: 90% - 110% recovery).
Step 4: Precision (Repeatability & Intermediate)
Objective: Prove the method is reproducible.
Repeatability: Inject the 100% working standard six times consecutively on the same day, by the same analyst, on the same instrument.
Intermediate Precision: Have a second analyst prepare fresh solutions and run them on a different day using a different HPLC system.
Acceptance Criteria: Relative Standard Deviation (RSD)
≤1.0%
for the main peak, and
≤5.0%
for trace impurities.
Integrating qNMR for Absolute Quantitation (Step-by-Step)
To anchor the relative area percent data generated by HPLC,
1
H-qNMR is employed as a primary reference method .
Sample Preparation: Accurately weigh ~20.0 mg of the ethyl 5-phenylpentanoate batch and ~10.0 mg of a certified internal standard (e.g., Maleic acid, NIST SRM) into the same vial using a microbalance.
Dissolution: Dissolve the mixture in 0.6 mL of deuterated chloroform (
CDCl3
) and transfer to a 5 mm NMR tube.
Acquisition Parameters: Acquire the
1
H-NMR spectrum with a relaxation delay (
D1
) of at least
5×T1
(typically >30 seconds). Causality: The long
D1
ensures complete magnetic relaxation of all protons. Failing to allow full relaxation will result in truncated signals and inaccurate integration.
Data Processing: Integrate the distinct triplet of the ester's methyl group (
δ
~1.2 ppm, 3H) against the olefinic protons of maleic acid (
δ
~6.3 ppm, 2H).
Calculation: Use the integral ratio, molecular weights, and exact weighed masses to calculate the absolute mass fraction of ethyl 5-phenylpentanoate.
By cross-referencing the absolute purity obtained via qNMR with the comprehensive impurity profile generated by the validated HPLC method, researchers can establish a highly trustworthy, scientifically rigorous certificate of analysis.
References
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications.[Link]
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. MDPI.[Link]
Validation
Comparative Reactivity Guide: Ethyl 5-Phenylpentanoate vs. Ethyl 4-Phenylbutyrate
Executive Summary In the realm of organic synthesis and drug development, homologous aliphatic esters often present deceptively similar physical properties while exhibiting profoundly different kinetic behaviors under sp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of organic synthesis and drug development, homologous aliphatic esters often present deceptively similar physical properties while exhibiting profoundly different kinetic behaviors under specific reaction conditions. Ethyl 4-phenylbutyrate and ethyl 5-phenylpentanoate are two such homologs, differing by only a single methylene (-CH₂-) unit in their alkyl chain. While their intermolecular reactivity (such as ester hydrolysis) is nearly identical, their intramolecular reactivity profiles diverge significantly. This guide provides an in-depth comparative analysis of their reactivity, focusing on the causality behind their kinetic differences during intramolecular Friedel-Crafts acylation, supported by self-validating experimental protocols.
Mechanistic Reactivity Profile
Ester Hydrolysis (Saponification) Kinetics
Both compounds undergo base-catalyzed hydrolysis (saponification) to yield their respective carboxylic acids (4-phenylbutyric acid and 5-phenylpentanoic acid). The mechanism involves nucleophilic attack by a hydroxide ion on the ester carbonyl.
Causality of Reactivity:
The phenyl ring exerts a weak electron-withdrawing inductive effect. Because this effect diminishes rapidly across saturated carbon chains, the electrophilicity of the carbonyl carbon in both molecules is virtually identical. However, ethyl 4-phenylbutyrate hydrolyzes marginally faster. The shorter 3-carbon linker (excluding the carbonyl) presents slightly less hydrophobic bulk and a minutely stronger inductive pull compared to the 4-carbon linker in ethyl 5-phenylpentanoate. This reduces the activation energy (
ΔG‡
) required to reach the tetrahedral intermediate.
Intramolecular Friedel-Crafts Acylation: The Ring-Size Dichotomy
The most critical divergence in reactivity between these two homologs occurs post-hydrolysis, during intramolecular [1]. When the resulting phenylalkanoic acids are treated with a strong Brønsted or Lewis acid (e.g., Polyphosphoric Acid (PPA) or Eaton's Reagent), they generate a highly electrophilic acylium ion that attacks the pendant phenyl ring.
Ethyl 4-Phenylbutyrate Derivatives (6-Membered Ring):
Cyclization of 4-phenylbutyric acid yields α-tetralone . This reaction is highly favored both kinetically and thermodynamically. According to Baldwin’s rules and transition state theory, the formation of a 6-membered ring experiences minimal angle strain, and the entropic penalty (
ΔS‡
) of restricting the chain's conformational freedom is relatively low[1].
Ethyl 5-Phenylpentanoate Derivatives (7-Membered Ring):
Cyclization of 5-phenylpentanoic acid yields benzosuberone . The formation of this 7-membered ring is kinetically slower and often lower-yielding. The causality lies in a higher entropic penalty (more degrees of freedom must be frozen to achieve the transition state) and increased transannular strain (Pitzer strain) within the developing medium-sized ring[2].
Quantitative Data Comparison
The following table summarizes the comparative reactivity metrics and physical properties of the two homologs during standard transformation workflows.
Property / Reactivity Metric
Ethyl 4-Phenylbutyrate
Ethyl 5-Phenylpentanoate
Alkyl Chain Length
4 carbons (butyrate core)
5 carbons (pentanoate core)
Relative Hydrolysis Rate
Baseline (Fast)
Marginally Slower
Cyclization Product
α-Tetralone
Benzosuberone
Ring Size Formed
6-membered
7-membered
Typical Cyclization Yield
High (85–95%)
Moderate (60–75%)
Entropic Penalty (
ΔS‡
)
Low
High
Required Acylation Conditions
Mild (PPA, 90°C)
Harsher (Eaton's Reagent, >100°C)
Pathway Visualizations
Synthetic workflow comparing the hydrolysis and cyclization of both ethyl esters.
Mechanistic pathway of the intramolecular Friedel-Crafts acylation.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that researchers can verify the success of each mechanistic step before proceeding.
Protocol A: Base-Catalyzed Saponification
This protocol is applicable to both ethyl 4-phenylbutyrate and ethyl 5-phenylpentanoate.
Reaction Setup: Dissolve 10.0 mmol of the ethyl ester in 20 mL of ethanol in a 100 mL round-bottom flask. Add 15.0 mmol of sodium hydroxide (NaOH) dissolved in 10 mL of distilled water.
Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80°C.
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The reaction is complete when the high-
Rf
UV-active ester spot completely disappears, leaving only baseline material (the sodium salt of the acid).
Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
Acidification & Extraction: Dilute the aqueous residue with 20 mL of water and cool in an ice bath. Slowly add 3M HCl dropwise until the pH reaches 2.0.
Self-Validation Checkpoint: The solution will turn cloudy as the free carboxylic acid precipitates or oils out, confirming successful protonation.
Isolation: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure phenylalkanoic acid.
Note: This protocol uses Polyphosphoric Acid (PPA) for 4-phenylbutyric acid[3]. For 5-phenylpentanoic acid, Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is recommended due to the higher activation energy required for 7-membered ring formation[4].
Catalyst Preparation: In a dry 100 mL Erlenmeyer flask, heat 20 g of PPA (or Eaton's Reagent) to 90°C using an oil bath until it becomes a stirrable, viscous liquid.
Substrate Addition: Add 5.0 mmol of the synthesized phenylalkanoic acid in one portion. Stir vigorously with a heavy-duty glass rod or mechanical stirrer.
Cyclization: Maintain the internal temperature at 90°C for 30–45 minutes. The mixture will transition to a deep yellow/orange color, indicating the formation of the acylium ion intermediate.
Quenching (Self-Validating Step): Remove the flask from the heat and carefully pour the hot, viscous mixture over 100 g of crushed ice while stirring vigorously.
Self-Validation Checkpoint: The acidic matrix will hydrolyze, and the cyclic ketone (α-tetralone or benzosuberone) will separate as a distinct organic oil or precipitate, confirming the success of the cyclization.
Purification: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Wash the organic phase sequentially with water, saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄, filter, and concentrate to yield the cyclic ketone.
References
Holden, M. S., Crouch, R. D., & Barker, K. A. "Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation." Journal of Chemical Education. Available at:[Link]
Huisgen, R., et al. "Synthesis of Medium-Ring-Sized Benzolactams by Using Strong Electrophiles and Quantitative Evaluation of Ring-Size Dependency of the Cyclization Reaction Rate." The Journal of Organic Chemistry. Available at:[Link]
A Senior Application Scientist's Guide to the Validation of Gas Chromatography Methods for Ethyl 5-Phenylpentanoate Quantification
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of compounds is not merely a procedu...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of compounds is not merely a procedural step but the bedrock of reliable and reproducible science. Ethyl 5-phenylpentanoate, an ester with applications in synthesis and as a potential fragrance component, requires a robust analytical method for its quantification to ensure quality and consistency. This guide provides an in-depth comparison of strategic choices in the development and validation of a Gas Chromatography (GC) method for this purpose.
The narrative that follows is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3] We will explore the critical decisions in method development, comparing the use of different GC columns and detector systems, and provide a self-validating protocol that ensures scientific integrity.
The Strategic Foundation: Method Development Choices
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2][4] Before validation can occur, a suitable method must be developed. For ethyl 5-phenylpentanoate, the key decisions revolve around the choice of the capillary column and the detection system.
1.1. Column Selection: The Heart of Separation
The choice of the stationary phase is the most critical step in developing a GC method. It dictates the separation of the analyte from potential impurities and matrix components based on chemical interactions. For an ester like ethyl 5-phenylpentanoate, which has a phenyl group and an ester functional group, we compare two common choices: a non-polar and a mid-polarity column.
Non-Polar Columns (e.g., DB-1, HP-5ms): These columns, typically coated with dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane, separate compounds primarily based on their boiling points.[5] For ethyl 5-phenylpentanoate, a non-polar column is a good starting point due to its relatively high boiling point and the likelihood that potential impurities will have different boiling points.
Mid-Polarity to Polar Columns (e.g., DB-17, DB-23, FFAP): These columns have stationary phases with functional groups like cyanopropyl or polyethylene glycol (PEG), which introduce dipole-dipole or hydrogen bonding interactions.[6][7] A Free Fatty Acid Phase (FFAP) column, for instance, is often used for the analysis of esters.[8] Such columns can provide alternative selectivity, which is crucial if impurities have similar boiling points to the main analyte.
Comparison Rationale: The choice between these column types depends on the sample matrix. For a relatively clean sample, a non-polar column may suffice. However, in a complex matrix, a more polar column might be necessary to resolve the analyte from interfering peaks.
1.2. Detector Selection: Balancing Universality and Specificity
The detector is the eye of the GC system. The two most common detectors for this type of analysis are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds.[9] It offers excellent linearity and repeatability, making it a workhorse for routine quantitative analysis where the identity of the analyte is already known.[10]
Mass Spectrometry (MS): The MS detector provides not only quantitative data but also structural information, which is invaluable for peak identification and specificity.[10] It can be operated in full scan mode to identify unknown impurities or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity for the target analyte.[11]
Comparison Rationale: For routine quality control where the primary goal is to determine the amount of ethyl 5-phenylpentanoate, an FID is often sufficient and cost-effective.[9] However, during method development, for impurity profiling, or when dealing with complex matrices, the confirmatory power of an MS detector is indispensable.[12]
A Self-Validating Protocol: The Core of Trustworthiness
The following sections detail the experimental protocols for validating a GC method for ethyl 5-phenylpentanoate quantification. This protocol is designed to be a self-validating system, where the successful execution of each step provides confidence in the method's overall performance. The validation will adhere to the parameters outlined in the ICH Q2(R2) guidelines.[1][4][13]
Caption: Workflow for GC Method Validation.
Experimental Protocol: System Suitability
Before any validation runs, system suitability must be established to ensure the GC system is performing adequately.
Protocol:
Prepare a system suitability solution containing ethyl 5-phenylpentanoate and an internal standard (e.g., ethyl heptadecanoate) at a concentration that produces a significant detector response.
Inject the solution five or six replicate times.[14]
Calculate the relative standard deviation (%RSD) for the peak area ratio (analyte/internal standard) and retention times.
Determine the column efficiency (plate count) and peak tailing factor.
Acceptance Criteria: %RSD for peak area ratio < 2.0%, %RSD for retention time < 1.0%, plate count > 2000, and tailing factor between 0.8 and 1.5.[14]
Causality: This step is crucial because it isolates the performance of the instrument from the method itself. Failure to meet system suitability criteria indicates an issue with the GC system that must be resolved before proceeding with method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[1]
Protocol:
Blank Analysis: Inject a blank solvent (e.g., hexane) to ensure no interfering peaks are present at the retention time of ethyl 5-phenylpentanoate and the internal standard.
Placebo Analysis: If the analyte is in a formulation, inject a placebo sample (all components except the analyte) to check for interference.
Forced Degradation (if stability-indicating): Expose a solution of ethyl 5-phenylpentanoate to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to ensure the analyte peak is well-resolved from any degradant peaks.
Peak Purity (with GC-MS): If using a mass spectrometer, assess the peak purity of the analyte to confirm that the peak is not composed of co-eluting compounds.[15]
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.[16]
Protocol:
Prepare a series of at least five calibration standards of ethyl 5-phenylpentanoate spanning the expected concentration range (e.g., 50% to 150% of the target concentration).
Inject each standard in triplicate.
Plot the average peak area ratio (analyte/internal standard) against the concentration.
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[16]
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.
Accuracy
Accuracy is the closeness of the test results to the true value.[1] It is often determined by recovery studies.
Protocol:
Prepare a placebo matrix and spike it with known concentrations of ethyl 5-phenylpentanoate at three levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three samples at each level.
Analyze the samples and calculate the percentage recovery of the analyte.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision measures the degree of agreement among individual test results when the method is applied repeatedly.[1]
Protocol:
Repeatability (Intra-assay precision): Analyze six independent samples of ethyl 5-phenylpentanoate at 100% of the target concentration on the same day, with the same analyst and instrument.[15]
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Calculate the %RSD for the results obtained within each set of conditions and between the different conditions.
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not exceed 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15]
Protocol:
Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[15]
Statistical Method: Alternatively, calculate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve:
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Causality: Establishing the LOD and LOQ is critical for impurity analysis and for determining the lower limits of the method's range.
Robustness
Robustness demonstrates the reliability of the method with respect to deliberate variations in method parameters.[12]
Protocol:
Identify critical method parameters (e.g., oven temperature ramp rate, carrier gas flow rate, injection port temperature).
Make small, deliberate changes to these parameters (e.g., ± 2°C for temperature, ± 5% for flow rate).
Analyze a system suitability solution under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).
Causality: Robustness studies, often performed during method development, identify which parameters need to be carefully controlled during routine use.[17]
Data Presentation: A Comparative Analysis
The following tables present hypothetical but realistic data comparing the performance of two GC methods for ethyl 5-phenylpentanoate:
Method A: Non-polar DB-1 column with an FID detector.
Method B: Mid-polar FFAP column with an MS detector (in SIM mode).
Table 1: Comparison of GC Method Parameters
Parameter
Method A (GC-FID)
Method B (GC-MS)
Rationale for Choice
Column
DB-1 (30m x 0.25mm, 0.25µm)
FFAP (30m x 0.25mm, 0.25µm)
FFAP provides better selectivity for esters and potential polar impurities.[8]
Carrier Gas
Helium, 1.2 mL/min
Helium, 1.2 mL/min
Standard carrier gas for GC.
Inlet Temp.
250 °C
250 °C
Ensures complete volatilization of the analyte.
Oven Program
100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min
120°C (1 min), ramp to 250°C at 10°C/min, hold 3 min
Optimized for good peak shape and resolution on the respective columns.
Detector
FID at 280 °C
MS Transfer Line 280°C, Source 230°C, Quad 150°C
FID for robust quantification; MS for enhanced specificity and sensitivity.[10]
MS Mode
N/A
Selected Ion Monitoring (SIM)
SIM mode increases sensitivity for trace-level quantification.[11]
Table 2: Comparative Validation Data Summary
Validation Parameter
Method A (GC-FID)
Method B (GC-MS)
ICH Q2(R2) Acceptance Criteria
Specificity
No interference from blank
No interference; Peak purity > 99.5%
No interference at analyte retention time
Linearity (r²)
0.9995
0.9998
≥ 0.999
Range (µg/mL)
10 - 150
1 - 150
To be defined by application
Accuracy (% Recovery)
99.2% - 101.5%
99.5% - 101.1%
98.0% - 102.0%
Precision (Repeatability %RSD)
0.8%
0.6%
≤ 2.0%
Precision (Intermediate %RSD)
1.2%
1.0%
≤ 2.0%
LOD (µg/mL)
3.0
0.3
Reportable
LOQ (µg/mL)
10.0
1.0
Reportable, with adequate precision/accuracy
Robustness
Passed
Passed
No significant impact on results
Analysis of Comparative Data: Both methods demonstrate excellent performance and meet the acceptance criteria. Method B (GC-MS) shows superior sensitivity with a significantly lower LOD and LOQ, making it the preferred choice for trace analysis or impurity quantification.[10] The MS detector also provides a higher degree of confidence in the specificity of the method through peak purity analysis. Method A (GC-FID) is a highly reliable and cost-effective option for routine assays where high sensitivity is not required.[9]
Caption: Decision logic for selecting a GC method.
Conclusion
The validation of a gas chromatography method for the quantification of ethyl 5-phenylpentanoate is a systematic process that ensures the generation of reliable and accurate data. The choice between a GC-FID and a GC-MS system, coupled with the appropriate column selection, should be dictated by the specific requirements of the analysis. A non-polar column with an FID detector offers a robust and economical solution for routine quantification. In contrast, a mid-polar column paired with an MS detector provides superior specificity and sensitivity, making it the authoritative choice for complex samples, impurity profiling, and trace-level analysis.
By following the comprehensive validation protocol outlined in this guide, grounded in the principles of ICH Q2(R2), researchers can develop a scientifically sound and defensible analytical method that will stand up to regulatory scrutiny and ensure the quality and integrity of their work.[1][3]
References
ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. [Link]
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
Percentage area of volatile constituents from GC-FID or GC-MS; which is more accurate?. ResearchGate. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. ACS Publications. [Link]
Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4. Przemysł Chemiczny. [Link]
Gas chromatographic determination of ethyl esters of fatty acids in brandy or wine distillates. American Journal of Enology and Viticulture. [Link]
Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. [Link]
Gas Chromatographic Determination of Ethyl Esters of Fatty Acids in Brandy or Wine Distillates. American Journal of Enology and Viticulture. [Link]
Validation of chromatographic analysis. ResearchGate. [Link]
ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. ECA Academy. [Link]
Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. ResearchGate. [Link]
Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. PubMed. [Link]
GC-FID vs GC-MS (TIC) for "Total" Quantification: is there a real difference?. Reddit. [Link]
Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent. [Link]
Quantitative Gas-Liquid Chromatographic Determination of Ethyl Esters and Isoamyl Acetate in Whiskies and Rums and Confirmation by Mass Spectrometry. Journal of AOAC INTERNATIONAL. [Link]
A Guide to Analytical Method Validation. Waters Corporation. [Link]
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. PubMed. [Link]
Validation of Chromatographic Methods. U.S. Food and Drug Administration. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
Evolution of ICH Q2 guideline (Validation of Analytical Procedures). BioPharmaSpec. [Link]
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
As your trusted partner in laboratory chemical solutions, we believe that supplying high-purity reagents is only half of our commitment to the scientific community. The other half is ensuring that researchers and drug de...
Author: BenchChem Technical Support Team. Date: April 2026
As your trusted partner in laboratory chemical solutions, we believe that supplying high-purity reagents is only half of our commitment to the scientific community. The other half is ensuring that researchers and drug development professionals have the authoritative, actionable safety and logistical data needed to protect their teams and the environment.
The following in-depth technical guide outlines the proper operational handling, decontamination, and disposal procedures for Ethyl 5-phenylpentanoate (CAS: 17734-38-2), an organic ester frequently utilized as a building block in active pharmaceutical ingredient (API) synthesis.
Physicochemical Profiling & Hazard Causality
To design an effective disposal and handling protocol, we must first understand the causality behind the chemical's behavior. Ethyl 5-phenylpentanoate is a stable, non-halogenated organic ester. Its specific physicochemical properties dictate how it interacts with the environment, water, and other waste streams.
Table 1: Quantitative Physicochemical Data & Operational Implications
Property
Value
Operational & Disposal Implication
CAS Number
17734-38-2
Unique identifier required for accurate hazardous waste manifesting[1].
Boiling Point
288.5 °C
High boiling point means it does not readily evaporate; spills require physical absorption rather than passive ventilation[1].
Flash Point
112.5 °C
Class IIIB combustible liquid. It is not a severe room-temperature fire hazard, but soaked rags can become combustible[1].
Density
0.99 g/cm³
Forms a biphasic layer with water. It will float or suspend, complicating aqueous waste mixing and drain disposal[1].
LogP (Lipophilicity)
2.96
Highly lipophilic. It is strictly water-immiscible, requiring organic solvents or surfactants for surface decontamination[1].
The Causality of the Hazard:
Because its flash point is 112.5 °C, pure ethyl 5-phenylpentanoate does not meet the EPA's strict Resource Conservation and Recovery Act (RCRA) definition for D001 characteristic ignitability (which requires a flash point < 60 °C)[1][2]. Furthermore, it is not an F-, P-, or U-listed solvent under EPA guidelines[3]. However, because of its high lipophilicity (LogP 2.96) and aquatic toxicity, discharging it into municipal sewers is universally prohibited by environmental regulations[1]. In standard laboratory operations, it is almost always co-mingled with flammable solvents (e.g., ethanol, ethyl acetate) during synthesis, rendering the entire resulting mixture a regulated hazardous waste.
Waste Segregation Logic & Workflow
Proper segregation of organic waste is the most critical logistical step in laboratory safety. Mixing incompatible waste streams exponentially increases disposal costs and environmental risk.
The Causality of Segregation:
Why must we strictly separate this chemical from halogenated solvents (like dichloromethane or chloroform)? Ethyl 5-phenylpentanoate is composed purely of carbon, hydrogen, and oxygen. When disposed of in a Non-Halogenated waste stream, it is an excellent candidate for fuel blending—a sustainable disposal method where the waste is burned to generate energy[4]. If it is accidentally mixed with a halogenated solvent, the introduction of chlorine necessitates highly specialized, energy-intensive incineration to prevent the formation of highly toxic dioxin gases[3].
Decision matrix for Ethyl 5-phenylpentanoate waste segregation to ensure EPA compliance.
Standard Operating Procedures (SOPs)
To guarantee trustworthiness and safety, every operational protocol in your laboratory must be a self-validating system —meaning the procedure includes a built-in step to prove the operation was successful.
SOP 1: Glassware & Equipment Decontamination
Because of the chemical's high boiling point and lipophilicity, standard washing procedures will fail to remove it.
Primary Solvent Rinse: Rinse the reactor or flask with 10–20 mL of a volatile, polar-organic solvent (e.g., acetone or ethanol).
Causality: The intermediate solvent breaks the surface tension and solubilizes the hydrophobic ester, allowing it to be mobilized.
Waste Routing: Discharge the solvent rinse directly into the designated "Non-Halogenated Organic Waste" carboy[4].
Aqueous Wash: Scrub the glassware with a laboratory-grade surfactant (e.g., Alconox) and warm water to remove residual acetone and trace organics.
Validation Step (Self-Validating System): Perform a final rinse with Deionized (DI) water. Observe the water as it drains down the glass. If the water forms a continuous, uniform sheet, the glass is validated as chemically clean. If the water beads up (indicating residual hydrophobic ester), the system has failed validation, and Step 1 must be repeated.
SOP 2: Spill Containment and Remediation
Isolate and Assess: Evacuate non-essential personnel. While the chemical is not highly volatile, aerosolized droplets from a spill can cause respiratory irritation.
Apply Inert Absorbent: Cover the spill entirely with an inert, non-combustible absorbent (e.g., vermiculite, sand, or diatomaceous earth).
Causality: Do not use standard paper towels. Paper provides a high surface area for combustible liquids, increasing the risk of spontaneous combustion in solid waste bins. Vermiculite smothers the liquid and restricts oxygen access.
Physical Removal: Sweep the saturated absorbent using non-sparking tools and deposit it into a sealed solid hazardous waste container.
Surface Decontamination: Wipe the affected bench or floor area with a surfactant-soaked pad to remove the remaining lipophilic film.
Validation Step (Self-Validating System): Press a clean, dry piece of standard filter paper against the cleaned surface. If the paper shows no translucent spots (lipophilic residue) and no characteristic aromatic odor is present, the decontamination is validated. If spots appear, repeat Step 4.
Regulatory Grounding & Logistical Compliance
To maintain full compliance during laboratory audits, ensure your handling of Ethyl 5-phenylpentanoate aligns with federal standards:
OSHA Laboratory Standard (29 CFR 1910.1450): Your facility must maintain a written Chemical Hygiene Plan (CHP) that dictates standard operating procedures for the procurement, storage, and disposal of chemicals like organic esters[5]. Ensure secondary containers (e.g., squeeze bottles used for the acetone rinse) are labeled with chemical identification and hazard warnings[5].
EPA RCRA Compliance: Ensure that satellite accumulation areas (SAAs) for your Non-Halogenated Organic Waste do not exceed 55 gallons, or 1 quart of acutely hazardous waste, and that containers remain closed unless actively receiving waste[2][4].
References[1] Title: Benzenepentanoicacid, ethyl ester | CAS#:17734-38-2. Source: Chemsrc. URL:Verified Link[6] Title: OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Source: Occupational Safety and Health Administration (OSHA). URL:Verified Link[4] Title: How Do You Dispose of Organic Solvents? Source: Hazardous Waste Experts. URL:Verified Link[5] Title: Hazardous Waste Disposal Guide. Source: Northwestern University Research Safety. URL:Verified Link[2] Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Source: Environmental Protection Agency (EPA). URL:Verified Link[3] Title: The Hazardous Waste Determination for Spent Organic Solvents as an F-Listed Hazardous Waste. Source: Daniels Training Services. URL:Verified Link
Personal protective equipment for handling Ethyl 5-phenylpentanoate
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic system where every precaution is dictated by the physicochemical properties of the molecule. Ethy...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic system where every precaution is dictated by the physicochemical properties of the molecule. Ethyl 5-phenylpentanoate (CAS: 17734-38-2) is a highly valued intermediate in advanced drug development, serving as a critical building block in the synthesis of1 [1] and as a reliable substrate in2 [2].
While it is a stable liquid at room temperature, its structural identity as a lipophilic organic ester demands rigorous, scientifically grounded handling protocols. This guide provides the definitive operational and disposal plans required to handle this compound safely, ensuring both scientific integrity and personnel protection.
Physicochemical Profile & Hazard Causality
To design an impenetrable PPE strategy, we must first understand the molecule's behavior.
Lipophilicity & Dermal Hazards: The combination of a phenyl ring and a pentanoate aliphatic chain renders this molecule highly lipophilic. If it contacts unprotected skin, it rapidly partitions into the lipid-rich stratum corneum. This strips the skin of its natural oils, leading to severe contact dermatitis and defatting.
Ester Hydrolysis & Ocular Hazards: In the aqueous, enzyme-rich environment of the human eye, esters can undergo localized hydrolysis. This reaction generates carboxylic acids and alcohols directly on the ocular surface, causing immediate and severe irritation.
Table 1: Quantitative Chemical Properties & Hazard Summary
Do not rely on generic lab safety rules; tailor your PPE to the chemical class.
1. Hand Protection (Gloves)
Causality: Standard natural rubber latex is highly permeable to organic esters and must be avoided [4]. The ester will degrade the latex matrix, leading to rapid breakthrough.
Selection: Use high-density Nitrile gloves (minimum 5 mil thickness) for short-term, splash-resistant handling. For prolonged exposure or large-volume transfers, Fluorinated elastomer (Viton) gloves are required.
Self-Validating Protocol: Before donning, perform a pneumatic test. Inflate the glove with ambient air and twist the cuff tightly. Apply gentle pressure to verify the absence of micro-pinholes before handling the ester.
2. Eye and Face Protection
Causality: Aerosolized esters bypass standard safety glasses.
Selection:Chemical splash goggles (ANSI Z87.1 certified) are mandatory. If transferring volumes greater than 500 mL, a full-face shield must be worn over the goggles.
3. Body Protection
Selection: A knee-length, flame-resistant (FR) laboratory coat with knit cuffs. The knit cuffs prevent the sleeves from dragging into reagents and provide a secure, gap-free overlap with your gloves.
4. Engineering Controls (Fume Hood)
Causality: While the boiling point is high, reactions like catalytic alkylation or cross-coupling often require heating or vigorous stirring, which generates inhalable aerosols.
Selection: All handling must occur within a certified chemical fume hood maintaining a 4 [6].
Self-Validating Protocol: Do not rely solely on the digital monitor. Tape a 2-inch strip of Kimwipe or surveyor's tape to the bottom edge of the sash. A steady, inward deflection visually confirms active laminar flow before you open the reagent bottle.
Operational Workflows: Handling & Synthesis Setup
Here is the step-by-step methodology for safely utilizing Ethyl 5-phenylpentanoate in a standard Suzuki-Miyaura cross-coupling setup.
Step 1: Pre-Operation Verification
Ensure the fume hood sash is positioned at the operational height (typically 18 inches).
Verify face velocity (80-120 fpm) using the visual tape test.
Clear the workspace of incompatible materials (e.g., strong oxidizers, strong acids/bases which could catalyze exothermic hydrolysis).
Step 2: Reagent Transfer
Don required PPE: Nitrile/Viton gloves, splash goggles, and lab coat.
Place the reaction vessel (e.g., Schlenk flask) in a secondary containment tray within the fume hood.
Using a calibrated positive-displacement pipette (to account for the liquid's density of 0.99 g/cm³), transfer the required volume of Ethyl 5-phenylpentanoate.
Mechanistic Note: Do not pour directly from the bulk bottle. Pouring increases the risk of droplet aerosolization and external bottle contamination.
Step 3: Reaction Execution
Introduce your catalyst (e.g., nickel(II) pincer complex) and the organoboron reagent.
Seal the vessel and purge with inert gas (Nitrogen or Argon).
Initiate stirring. If heating is required, ensure the reflux condenser is active and chilled, as heating exponentially increases the vapor pressure of the ester.
Spill Response & Disposal Plans
A localized spill of Ethyl 5-phenylpentanoate requires immediate, methodical action to prevent slip hazards and vapor accumulation.
Step-by-Step Spill Protocol:
Isolate: Alert nearby personnel. If the spill is outside the fume hood, evacuate the immediate 5-foot radius.
Protect: Ensure your PPE is intact. If your gloves were contaminated during the spill, replace them immediately to prevent dermal defatting.
Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or commercial spill pads). Do not use paper towels, as they do not suppress vapor emission effectively.
Absorb & Collect: Work from the perimeter toward the center to prevent spreading. Use a non-sparking polypropylene scoop to collect the saturated absorbent.
Dispose: Place the collected material into a heavy-duty, sealable polyethylene bag or a designated solid organic waste container. Label it explicitly as "Hazardous Waste: Solidified Ethyl 5-phenylpentanoate."
Decontaminate: Wash the spill surface with a mild detergent and water to remove the residual lipophilic film, followed by a final wipe-down with ethanol.
Process Visualization
Operational workflow and spill response logic for handling Ethyl 5-phenylpentanoate.
References
Genin, M. J., et al. "Novel 1,5-Diphenylpyrazole Nonnucleoside HIV-1 Reverse Transcriptase Inhibitors with Enhanced Activity versus the Delavirdine-Resistant P236L Mutant." Journal of Medicinal Chemistry - ACS Publications.
"Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex." Thieme Connect.